Pimelic Diphenylamide 106
Description
Structure
2D Structure
Properties
IUPAC Name |
N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581754 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937039-45-7 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pimelic Diphenylamide 106: A Potent Class I Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimelic Diphenylamide 106, also known as TC-H 106, is a synthetic small molecule that has garnered significant attention in the field of epigenetics and drug discovery. It is a potent, slow, and tight-binding inhibitor of Class I histone deacetylases (HDACs), with a notable preference for HDAC3. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its evaluation and relevant signaling pathway diagrams are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is chemically identified as N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide. Its structure features a seven-carbon pimelic acid backbone linking a 2-aminophenyl group and a p-tolyl group through amide bonds.
| Identifier | Value |
| IUPAC Name | N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide[1] |
| Synonyms | TC-H 106, RGFA-8, Compound 106[2][3][4] |
| CAS Number | 937039-45-7[1][5][6] |
| Molecular Formula | C₂₀H₂₅N₃O₂[1][6] |
| Molecular Weight | 339.43 g/mol [6] |
| SMILES | Cc1ccc(NC(=O)CCCCCC(=O)Nc2ccccc2N)cc1[4] |
| InChI | 1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25)[4] |
Mechanism of Action
This compound is a selective inhibitor of Class I histone deacetylases (HDACs), which are a family of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone proteins. By inhibiting these enzymes, this compound leads to an increase in histone acetylation, a state generally associated with a more open chromatin structure and enhanced gene transcription.
Notably, it exhibits a slow, tight-binding inhibition mechanism, particularly for HDAC3, which results in a prolonged duration of action even after the compound is removed.[7] This sustained target engagement distinguishes it from other HDAC inhibitors like the fast-on/fast-off hydroxamates.[7] this compound shows no significant activity against Class II HDACs.[2][3][8]
The inhibition of HDACs by this compound leads to the hyperacetylation of histones, which can reactivate the expression of silenced genes. This mechanism is of therapeutic interest in various diseases, including neurodegenerative disorders like Friedreich's ataxia and Huntington's disease, as well as in some cancers.[8]
Quantitative Data
The inhibitory activity of this compound against Class I HDACs has been quantified through various in vitro assays. The following tables summarize the reported IC₅₀ and Kᵢ values.
Table 1: IC₅₀ Values of this compound against Class I HDACs
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 150[2][3][7] |
| HDAC2 | 760[2][3][7] |
| HDAC3 | 370[2][3][7] |
| HDAC8 | 5000 (after 3-h preincubation)[7] |
Table 2: Kᵢ Values of this compound against Class I HDACs
| HDAC Isoform | Kᵢ (nM) |
| HDAC1 | 148[5] |
| HDAC2 | ~102[5] |
| HDAC3 | 14[5] |
Experimental Protocols
Synthesis of this compound
In Vitro HDAC Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against recombinant HDAC enzymes.
References
- 1. mlabsciences.com [mlabsciences.com]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. This compound is a slow, tight-binding inhibitor of class I histone deacetylases PMID: 18953021 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Pimelic acid 98 111-16-0 [sigmaaldrich.com]
- 7. US2826609A - Process for the manufacture of pimelic acid - Google Patents [patents.google.com]
- 8. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Pimelic Diphenylamide 106: A Technical Guide to a Class I-Specific Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimelic Diphenylamide 106 is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs). Characterized by its slow, tight-binding inhibitory mechanism, this benzamide-containing compound has emerged as a valuable tool for studying the biological roles of HDACs and as a potential therapeutic agent for a range of diseases, most notably neurodegenerative disorders such as Friedreich's ataxia and Huntington's disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. The 18 known human HDACs are grouped into four classes based on their homology to yeast HDACs. Class I HDACs (HDAC1, 2, 3, and 8) are of particular interest due to their involvement in a variety of cellular processes and their dysregulation in numerous diseases, including cancer and neurological disorders.
This compound belongs to a family of benzamide-type HDAC inhibitors that exhibit selectivity for class I HDACs.[1] Unlike hydroxamate-based inhibitors such as suberoylanilide hydroxamic acid (SAHA), which demonstrate broad-spectrum HDAC inhibition and a fast-on/fast-off binding mechanism, this compound displays a unique slow, tight-binding kinetic profile.[2][3] This property results in a prolonged duration of action and may contribute to its distinct pharmacological effects and potentially lower toxicity.[2]
Mechanism of Action
This compound functions as a slow, tight-binding inhibitor of class I HDACs, with no significant activity against class II HDACs.[1][2] Its inhibitory mechanism involves a time-dependent interaction with the enzyme, leading to a progressively stronger inhibition.[2] This is in contrast to the rapid equilibrium of binding seen with many other HDAC inhibitors.
The compound exhibits a preference for HDAC3, with a reported inhibitory constant (Ki) of approximately 14 nM, which is about 15 times lower than its Ki for HDAC1.[1][2] The inhibition of HDACs 1, 2, and 3 by this compound occurs through different mechanisms, highlighting the nuanced interactions between this inhibitor and its targets.[1] The slow dissociation from the enzyme-inhibitor complex results in a sustained hyperacetylation of histones within cells, even after the removal of the compound from the culture medium.[4]
dot
Caption: Mechanism of action of this compound.
Quantitative Inhibitory Data
The inhibitory activity of this compound against class I HDACs has been quantified through various in vitro assays. The following tables summarize the key inhibitory parameters.
Table 1: IC50 Values of this compound against Class I HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 150 |
| HDAC2 | 760 |
| HDAC3 | 370 |
Data sourced from multiple references.[4][5][6][7]
Table 2: Inhibitory Constants (Ki) of this compound
| HDAC Isoform | Ki (nM) |
| HDAC1 | 148 |
| HDAC2 | 102 |
| HDAC3 | 14 |
Data sourced from multiple references.[1][3][8]
Table 3: In Vivo Efficacy in a Mouse Model of Friedreich's Ataxia
| Animal Model | Compound | Dosage and Administration | Outcome |
| KI/KI mice | 106 | 150 mg/kg, s.c., once daily for 3 days | Increased histone acetylation and restored frataxin levels.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro HDAC Inhibition Assay
This protocol is adapted from the methods described by Chou et al. (2008).[4]
Objective: To determine the IC50 value of this compound against recombinant human class I HDACs.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3/N-CoR2 (BPS Bioscience)
-
This compound (dissolved in DMSO)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, Enzo Life Sciences)
-
Developer solution (e.g., containing trypsin and a fluorescence releasing agent)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add the recombinant HDAC enzyme to each well. For HDAC3, the co-repressor protein N-CoR2 should be co-expressed or added to the reaction for optimal activity.[4]
-
Add the diluted this compound to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 1-3 hours) at 37°C to allow for the slow, tight-binding interaction.[2][4]
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: In Vitro HDAC Inhibition Assay Workflow.
Cell Culture and Treatment for Histone Acetylation Analysis
This protocol is based on methodologies used in studies investigating the cellular effects of this compound.[4]
Objective: To treat cultured cells with this compound and prepare lysates for subsequent analysis of histone acetylation.
Materials:
-
Cell line of interest (e.g., lymphoblastoid cell line from a Friedreich ataxia patient)[4]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 10 mM HEPES)[1][4]
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scrapers
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Treat the cells with the desired concentration of this compound (e.g., 2 µM) for a specified duration (e.g., 24 hours).[1][4] Include a vehicle control (DMSO).
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
To harvest the cells, add ice-cold cell lysis buffer to the culture vessel and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total cell protein.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The lysates are now ready for downstream applications such as Western blotting.
Western Blotting for Histone Acetylation
This protocol outlines the general steps for detecting changes in histone acetylation following treatment with this compound.
Objective: To assess the levels of acetylated histones (e.g., acetyl-Histone H3) in cells treated with this compound.
Materials:
-
Cell lysates prepared as described in Protocol 4.2
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-acetyl-Histone H3, rabbit anti-total Histone H3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated histone H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or another loading control protein.
dot
Caption: Western Blotting Workflow for Histone Acetylation.
Conclusion
This compound is a well-characterized, selective inhibitor of class I HDACs with a distinct slow, tight-binding mechanism of action. Its ability to induce sustained histone hyperacetylation makes it a valuable research tool for elucidating the roles of class I HDACs in various biological processes. Furthermore, its efficacy in preclinical models of neurodegenerative diseases suggests its potential as a therapeutic lead compound. The data and protocols presented in this guide are intended to facilitate further research and development efforts centered on this promising molecule. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to standard laboratory safety practices.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | HDAC | TargetMol [targetmol.com]
- 8. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Discovery and Synthesis of Pimelic Diphenylamide 106
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a potent and selective inhibitor of class I histone deacetylases (HDACs). Its unique slow-on/slow-off, tight-binding inhibitory mechanism distinguishes it from other classes of HDAC inhibitors, such as hydroxamates. This compound has demonstrated significant potential in preclinical models of neurodegenerative and neuropsychiatric disorders, including Friedreich's ataxia, Huntington's disease, and attention deficit hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key biological data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.
Discovery and Rationale
This compound emerged from research focused on identifying novel, non-toxic benzamide-type HDAC inhibitors.[1][2] This class of compounds was explored as an alternative to hydroxamate-based inhibitors, with the goal of achieving improved pharmacological profiles and reduced toxicity.[2] The discovery of this compound and its analogs was driven by the therapeutic potential of HDAC inhibition in various diseases, particularly those with an epigenetic basis.[3][4]
Synthesis of this compound
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of Pimeloyl Chloride
Pimeloyl chloride can be synthesized from pimelic acid by reaction with thionyl chloride.[1]
-
Materials: Pimelic acid, thionyl chloride, anhydrous toluene (or other suitable inert solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pimelic acid in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude pimeloyl chloride can be purified by vacuum distillation.
-
Step 2: Sequential Amide Coupling
The synthesis of the asymmetric N¹,N⁷-disubstituted pimelamide would likely involve a sequential addition of the two different amine nucleophiles to pimeloyl chloride to control the product formation.
-
Materials: Pimeloyl chloride, o-phenylenediamine, p-toluidine, a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve pimeloyl chloride in the anhydrous solvent and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of one equivalent of the first amine (e.g., p-toluidine) and one equivalent of the non-nucleophilic base in the same solvent.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the formation of the mono-acylated intermediate is complete, cool the reaction mixture back to 0°C.
-
Slowly add a solution of one equivalent of the second amine (o-phenylenediamine) and one equivalent of the non-nucleophilic base.
-
Allow the reaction to stir at room temperature until completion as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic species.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final product, N¹-(2-aminophenyl)-N⁷-p-tolylheptanediamide.
-
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of class I HDACs, which include HDAC1, HDAC2, and HDAC3.[1][2][5] It exhibits no significant activity against class II HDACs.[1][2][5] A key feature of this inhibitor is its slow, tight-binding kinetics, which results in a prolonged duration of action compared to fast-on/fast-off inhibitors like the hydroxamate SAHA.[2][5] This prolonged target engagement leads to sustained hyperacetylation of histones.[5]
The inhibitory activity of this compound shows a preference for HDAC3.[1][2][4] The inhibition of HDACs leads to an increase in the acetylation of histone proteins, which in turn relaxes the chromatin structure and allows for the transcription of genes that may be silenced in disease states.
Signaling Pathway: HDAC Inhibition and Gene Activation
The primary mechanism of action of this compound is the inhibition of class I HDAC enzymes. This leads to an increase in histone acetylation, which promotes a more open chromatin state (euchromatin) and facilitates the binding of transcription factors, ultimately leading to the expression of target genes.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory potency of this compound against class I HDACs has been quantified in several studies. The IC₅₀ and Kᵢ values are summarized below. It is important to note that due to the slow-binding nature of this inhibitor, the IC₅₀ values can be influenced by the pre-incubation time of the enzyme and inhibitor.[4][5]
Table 1: Inhibitory Activity of this compound against Class I HDACs
| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| HDAC1 | 150 | 148 | [4][5][6] |
| HDAC2 | 760 | ~102 | [4][5][6] |
| HDAC3 | 370 | 14 | [4][5][6] |
IC₅₀ values were determined after a pre-incubation period to allow for equilibrium binding.
Key Experimental Protocols
HDAC Inhibition Assay
This protocol is representative of a fluorogenic assay used to determine the inhibitory activity of compounds against HDAC enzymes.
-
Materials: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes; fluorogenic HDAC substrate (e.g., Fluor de Lys®); assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂); developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent); this compound; 96-well black microplates.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the wells of a 96-well plate, add the HDAC enzyme and the various concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 1-3 hours) at 37°C to allow for slow-binding kinetics.[5]
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Histone Acetylation Assay (Western Blot)
This protocol describes the detection of changes in histone acetylation in cells treated with this compound.
-
Materials: Cell line (e.g., lymphoblastoid cells); cell culture medium; this compound; lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors; protein quantification assay (e.g., BCA assay); SDS-PAGE gels; PVDF membrane; primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and total histones (as a loading control); HRP-conjugated secondary antibodies; chemiluminescent substrate.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[6]
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone as a loading control.
-
Quantify the band intensities to determine the relative change in histone acetylation.
-
Experimental and Drug Discovery Workflow
The discovery and preclinical development of an HDAC inhibitor like this compound typically follows a structured workflow.
Caption: A typical workflow for HDAC inhibitor discovery.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate. Its distinct slow, tight-binding inhibition of class I HDACs, particularly HDAC3, offers a unique pharmacological profile that may translate into improved efficacy and safety in the treatment of various disorders. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the potential of this and related compounds.
References
- 1. Pimeloyl chloride - Wikipedia [en.wikipedia.org]
- 2. Pimeloyl chloride 98 142-79-0 [sigmaaldrich.com]
- 3. journals.plos.org [journals.plos.org]
- 4. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction - Google Patents [patents.google.com]
- 5. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Pimelic Diphenylamide 106: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a synthetic small molecule that has garnered significant interest in the field of epigenetics and drug discovery. It is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[1] By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more open chromatin structure and the transcriptional activation of certain genes.[2] This mechanism of action has made it a valuable tool for studying the role of HDACs in various biological processes and a potential therapeutic agent for diseases such as Friedreich's ataxia and certain cancers.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and related experimental workflows.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | [5] |
| Synonyms | TC-H 106, RGFA-8, Histone Deacetylase Inhibitor VII | [6][7] |
| CAS Number | 937039-45-7 | [7] |
| Molecular Formula | C₂₀H₂₅N₃O₂ | [7] |
| Molecular Weight | 339.43 g/mol | [7] |
| Appearance | White to beige powder | |
| Solubility | DMSO: ≥15 mg/mLEthanol: Soluble to 50 mMWater: Insoluble[2] | |
| Purity | ≥98% (HPLC) | |
| Storage | 2-8°C | |
| Computed LogP | 2.8 | [5] |
Biological Activity
This compound is a slow, tight-binding inhibitor of class I HDACs. Its inhibitory activity is most potent against HDAC3. Unlike broad-spectrum HDAC inhibitors, it demonstrates no significant activity against class II HDACs.[1]
| Target | IC₅₀ | Kᵢ | Source |
| HDAC1 | 150 nM | 148 nM | [2] |
| HDAC2 | 760 nM | ~102 nM | [2][6] |
| HDAC3 | 370 nM | ~14 nM | [6] |
| HDAC8 | 5000 nM | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical and biological properties are outlined below.
Melting Point Determination (Capillary Method)
This protocol describes the standard capillary method for determining the melting point of a solid crystalline substance.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (1 mm internal diameter)
-
Thermometer or digital temperature probe
-
Sample of this compound, finely powdered
Procedure:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a glass capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as this range.
-
Mixed Melting Point (for identity confirmation): To confirm the identity of the substance, a small amount is mixed with a known standard. If there is no depression in the melting point of the mixture, the two substances are likely identical.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess of the solid compound is agitated in a specific solvent system until equilibrium is reached, and the concentration of the dissolved solute is then measured.
Materials:
-
This compound
-
Aqueous buffer solutions of various pH values (e.g., pH 4.5, 6.8, 7.4)
-
Orbital shaker or other suitable agitation device
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Vials and filters
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired aqueous buffer.
-
Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be visually confirmed.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the excess solid to sediment. An aliquot of the supernatant is then carefully removed and clarified by centrifugation or filtration to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the clarified supernatant is determined using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments.
In Vitro HDAC Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific HDAC enzyme.
Principle: The enzymatic activity of a recombinant HDAC is measured in the presence and absence of the inhibitor. The amount of product formed is quantified, typically using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
This compound (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The HDAC enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15-180 minutes) to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic HDAC substrate.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Development: The reaction is stopped, and the developer solution is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model | PLOS One [journals.plos.org]
- 4. Chemical probes identify a role for histone deacetylase 3 in Friedreich’s ataxia gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H25N3O2 | CID 16070100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | HDAC | TargetMol [targetmol.com]
- 7. scbt.com [scbt.com]
The Role of Pimelic Diphenylamide 106 in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimelic diphenylamide 106, also known as TC-H 106 or RGFA-8, is a synthetic small molecule that has garnered significant interest for its potential therapeutic applications in a range of diseases, most notably neurodegenerative disorders such as Friedreich's ataxia and Huntington's disease. Its mechanism of action is rooted in the epigenetic modulation of gene expression through the inhibition of class I histone deacetylases (HDACs). This technical guide provides an in-depth overview of the core functions of this compound, focusing on its role in gene regulation, its biochemical activity, and the experimental methodologies used to characterize its effects.
Introduction: The Epigenetic Landscape and HDAC Inhibition
Gene expression is intricately regulated by the dynamic process of chromatin remodeling, where the acetylation and deacetylation of histone proteins play a pivotal role. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that control the acetylation status of lysine residues on histone tails. Increased histone acetylation is generally associated with a more relaxed chromatin structure, facilitating gene transcription, while deacetylation leads to chromatin condensation and gene silencing[1].
HDACs are a family of enzymes classified into four main classes. Class I HDACs (HDAC1, 2, 3, and 8) are of particular interest as therapeutic targets due to their ubiquitous expression and critical roles in cellular processes. This compound is a member of the benzamide class of HDAC inhibitors and exhibits specificity for class I HDACs[2][3].
Mechanism of Action of this compound
This compound is characterized as a slow, tight-binding inhibitor of class I HDACs[2][3][4][5][6]. Unlike hydroxamate-based HDAC inhibitors such as suberoylanilide hydroxamic acid (SAHA), which exhibit a fast-on/fast-off binding mechanism, this compound progressively binds to HDACs and remains bound even after its removal from the surrounding environment[6][7]. This "slow-on/slow-off" kinetic profile leads to a sustained period of histone hyperacetylation[1][6].
The inhibitory activity of this compound is selective for class I HDACs, with no significant activity against class II HDACs[2][4][5]. It demonstrates a preference for HDAC3, with a lower inhibition constant (Ki) for this isoform compared to HDAC1 and HDAC2[2][3]. This preferential inhibition of specific HDAC isoforms may contribute to its distinct pharmacological profile and potentially reduced toxicity compared to pan-HDAC inhibitors[7][8].
Signaling Pathway of HDAC Inhibition by this compound
Caption: Mechanism of this compound in gene regulation.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against class I HDACs has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that define its efficacy. It is important to note that the IC50 values can be influenced by the preincubation time of the inhibitor with the enzyme, a characteristic of its slow-binding nature[3][7].
| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Class II HDACs (4, 5, 7) | Reference |
| IC50 | 150 nM | 760 nM | 370 nM | 5,000 nM | > 180 µM | [3][4][5][7] |
| Ki | ~218 nM (148 nM in one study) | ~102 nM | ~14 nM | Not Reported | Not Applicable | [3][6][8] |
Role in Upregulating Specific Genes
The primary therapeutic potential of this compound stems from its ability to reactivate the expression of silenced genes.
Friedreich's Ataxia and Frataxin (FXN) Gene Upregulation
Friedreich's ataxia is a neurodegenerative disease caused by the silencing of the frataxin (FXN) gene due to a GAA trinucleotide repeat expansion in the first intron. Pimelic diphenylamides, including compound 106, have been shown to upregulate FXN gene expression in cellular and mouse models of the disease[1][3][8][9]. This effect is attributed to the inhibition of HDACs, leading to increased histone acetylation at the FXN gene locus and a more open chromatin state conducive to transcription[1][9]. Notably, more potent hydroxamate-based HDAC inhibitors like SAHA and TSA were found to be inactive in upregulating frataxin, highlighting the unique properties of the pimelic diphenylamide class[1][3].
Neuropsychiatric Diseases and VMAT2 Expression
This compound has also been shown to induce the expression of the vesicular monoamine transporter 2 (VMAT2) gene[4]. VMAT2 is crucial for the packaging of neurotransmitters like dopamine into synaptic vesicles. By increasing VMAT2 expression, this compound can modulate dopamine concentrations and protect dopaminergic cells, suggesting its potential use in neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD)[4].
Experimental Protocols
The characterization of this compound's activity involves a range of standard and specialized molecular and cellular biology techniques.
HDAC Activity Assays
-
Objective: To determine the inhibitory potency (IC50 and Ki) of this compound against specific HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, etc.) are used.
-
The enzyme is preincubated with varying concentrations of this compound for a defined period (e.g., 1-3 hours) to allow for slow binding[3].
-
A fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorophore) is added to the reaction.
-
HDAC activity leads to the deacetylation of the substrate, which is then cleaved by a developer, releasing the fluorophore.
-
The fluorescence is measured over time using a plate reader.
-
The rate of the reaction is calculated, and the data are plotted against the inhibitor concentration to determine the IC50 value. Ki values are determined using progression methods to account for the slow-binding kinetics[8].
-
Cell Culture and Treatment
-
Objective: To assess the effects of this compound on histone acetylation and gene expression in a cellular context.
-
Methodology:
-
Relevant cell lines (e.g., lymphocytes from Friedreich's ataxia patients, SH-SY5Y neuroblastoma cells) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media[6].
-
Cells are treated with a range of concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours)[4][6].
-
For washout experiments to study the duration of effect, the inhibitor-containing medium is removed, cells are washed, and fresh medium without the inhibitor is added. Cells are then harvested at various time points post-washout[6].
-
Western Blotting for Histone Acetylation
-
Objective: To visualize and quantify the changes in global histone acetylation following treatment with this compound.
-
Methodology:
-
Histones are extracted from treated and untreated cells.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).
-
A loading control antibody (e.g., anti-total Histone H3) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. Densitometry is used for quantification.
-
Gene Expression Analysis (qRT-PCR)
-
Objective: To measure the changes in the mRNA levels of target genes (e.g., FXN, VMAT2) after treatment.
-
Methodology:
-
Total RNA is extracted from treated and untreated cells.
-
The quality and quantity of RNA are assessed.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the target gene and a reference gene (e.g., GAPDH).
-
The relative expression of the target gene is calculated using the ΔΔCt method.
-
Experimental Workflow
Caption: Workflow for characterizing this compound.
Conclusion and Future Directions
This compound represents a promising class of HDAC inhibitors with a distinct mechanism of action and a favorable selectivity profile. Its ability to upregulate specific genes implicated in neurodegenerative diseases underscores its therapeutic potential. The slow, tight-binding inhibition of class I HDACs, particularly HDAC3, leads to sustained epigenetic modifications and targeted gene activation.
Future research should continue to explore the full spectrum of genes regulated by this compound and its analogs. Further investigation into its pharmacokinetic and pharmacodynamic properties in vivo is crucial for its translation into clinical applications. The detailed understanding of its molecular interactions and cellular effects will pave the way for the development of novel and more specific epigenetic modulators for a variety of diseases.
References
- 1. journals.plos.org [journals.plos.org]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
The Slow, Tight-Binding Inhibition Kinetics of Pimelic Diphenylamide 106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimelic Diphenylamide 106 (PD106) is a synthetic small molecule that has garnered significant interest as a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. A distinguishing feature of PD106 is its slow, tight-binding inhibition kinetics, which results in a prolonged duration of action and sustained target engagement. This technical guide provides an in-depth analysis of the inhibitory profile of PD106, detailed experimental protocols for its characterization, and a summary of its kinetic parameters.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[1] Inhibition of HDACs can restore the expression of silenced tumor suppressor genes and other critical cellular regulators, making them attractive targets for therapeutic intervention. This compound belongs to the benzamide class of HDAC inhibitors and has demonstrated efficacy in preclinical models of Friedreich's ataxia and Huntington's disease.[2]
Unlike many hydroxamate-based HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA), which exhibit rapid on/off binding, PD106 is characterized as a slow, tight-binding inhibitor.[2][3] This kinetic profile suggests a multi-step binding mechanism and a prolonged residence time on the target enzyme, which may contribute to its unique biological activity and therapeutic potential.[4] This guide will delve into the specifics of PD106's interaction with its target enzymes and provide the necessary methodologies to study these interactions.
Quantitative Inhibition Data
The inhibitory activity of this compound against Class I HDACs has been quantified through the determination of both IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These parameters provide a measure of the inhibitor's potency and affinity for its target enzymes.
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |
| IC50 (nM) | 150 | 760 | 370 | [5][6] |
| Ki (nM) | 148 (±36) | ~102 | 14 (±3) | [3][7] |
Table 1: Inhibitory Potency of this compound against Class I HDACs. The IC50 values were determined after a 1 to 3-hour pre-incubation of the enzyme and inhibitor.[3] The Ki values were determined using the progression method.[3]
The data clearly indicate that while PD106 inhibits all three Class I enzymes, it exhibits a notable preference for HDAC3, with a Ki value approximately 10-fold lower than that for HDAC1.[2][3] The time-dependent nature of the IC50 values, which decrease significantly with pre-incubation, is a hallmark of its slow-binding mechanism, particularly for HDAC3.[3]
| Parameter | 106:HDAC1 Complex | 106:HDAC3 Complex | Reference |
| Half-life (t½) | ~1.5 hours | ~6 hours | [8] |
Table 2: Dissociation Half-lives of PD106-HDAC Complexes. The longer half-life of the PD106:HDAC3 complex underscores its stable interaction and prolonged inhibition.[8]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of Class I HDACs, leading to an increase in histone acetylation and subsequent alterations in gene expression.
Caption: PD106 inhibits HDACs, increasing histone acetylation and gene expression.
The experimental workflow to characterize the slow, tight-binding inhibition kinetics of PD106 involves a series of in vitro and cell-based assays.
Caption: Workflow for characterizing PD106's inhibitory effects.
Detailed Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is designed to determine the IC50 values of this compound against HDAC1, HDAC2, and HDAC3.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3/N-CoR2 complex
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of PD106 in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Add the PD106 dilutions to the wells containing the enzyme. For slow-binding inhibitors, pre-incubate the enzyme and inhibitor for varying time points (e.g., 0, 15, 30, 60, 120, 180 minutes) at 37°C.[3]
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each PD106 concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Determination of Kinetic Constants (Ki, kon, koff) for Slow, Tight-Binding Inhibition
The "progression method" is utilized to determine the kinetic parameters for slow, tight-binding inhibitors like PD106.[3]
Procedure:
-
Follow the initial steps of the in vitro HDAC inhibition assay, using a range of PD106 concentrations.
-
After the addition of the substrate, immediately begin continuous monitoring of fluorescence increase over time.
-
The resulting progress curves will show an initial burst of activity followed by a slower, steady-state rate as the enzyme-inhibitor complex equilibrates.
-
Fit the progress curves to an equation that describes slow-binding inhibition to determine the apparent first-order rate constant for the onset of inhibition (k_obs) for each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration.
-
The resulting plot will be linear or hyperbolic depending on the specific two-step binding model.
-
Fit the data to the appropriate equation to determine the individual kinetic constants (kon, koff) and the overall inhibition constant (Ki).
Western Blot Analysis of Histone Acetylation
This protocol assesses the effect of PD106 on histone acetylation in a cellular context.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of PD106 for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific acetylated histone.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the corresponding total histone to serve as a loading control.
-
Quantify the band intensities to determine the relative change in histone acetylation.
Conclusion
This compound is a potent, Class I-selective HDAC inhibitor with a distinct slow, tight-binding kinetic profile, particularly for HDAC3.[2][3] This prolonged and stable inhibition may offer therapeutic advantages over inhibitors with more rapid binding kinetics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action of PD106 and similar compounds, aiding in the development of novel epigenetic-based therapies. The provided quantitative data and pathway diagrams serve as a valuable resource for understanding the intricate interactions of this promising therapeutic agent.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Fluorogenic HDAC1 deacetylation assay and inhibition [bio-protocol.org]
- 3. A simple method for determining kinetic constants of slow, tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Pimelic Diphenylamide 106: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective inhibition of Class I histone deacetylases (HDACs). This document provides a comprehensive technical overview of its target selectivity, mechanism of action, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound's biological activity.
Target Selectivity Profile
This compound is a selective inhibitor of Class I histone deacetylases, which include HDAC1, HDAC2, and HDAC3. It demonstrates negligible activity against Class II HDACs.[1][2][3][4][5] This selectivity is a key attribute, as the different classes of HDACs have distinct physiological roles, and isoform-selective inhibition is often desirable to minimize off-target effects.
The inhibitory activity of this compound is characterized by a "slow, tight-binding" mechanism.[1][2][3][4][5] This means that the inhibitor forms a long-lasting complex with the target enzyme, leading to a time-dependent increase in inhibitory potency. This is reflected in the experimental data where the IC50 values are observed to decrease with longer pre-incubation times of the compound with the enzyme before the addition of the substrate.
Quantitative Inhibition Data
The following tables summarize the in vitro inhibitory activity of this compound against Class I HDAC isoforms.
Table 1: IC50 Values for this compound
| Target | IC50 (nM) | Reference(s) |
| HDAC1 | 150 | [2][3][4] |
| HDAC2 | 760 | [2][3][4] |
| HDAC3 | 370 | [2][3][4] |
Table 2: Ki (Inhibition Constant) Values for this compound
| Target | Ki (nM) | Reference(s) |
| HDAC1 | 148 | [6] |
| HDAC2 | ~102 | [6] |
| HDAC3 | 14 | [5][6] |
Note: Ki values represent the intrinsic binding affinity of the inhibitor to the enzyme and are a more direct measure of potency than IC50 values, which can be influenced by experimental conditions.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of histone deacetylation. By blocking the activity of Class I HDACs, it leads to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of specific genes.
Upregulation of Frataxin Gene Expression
One of the well-documented downstream effects of this compound is the upregulation of the frataxin (FXN) gene.[7][8] Reduced expression of frataxin is the underlying cause of Friedreich's ataxia, a neurodegenerative disease. By inhibiting HDACs, particularly HDAC3, this compound can reverse the epigenetic silencing of the FXN gene.[2]
Induction of Vesicular Monoamine Transporter 2 (VMAT2) Expression
This compound has also been shown to induce the expression of Vesicular Monoamine Transporter 2 (VMAT2).[3][9][10] VMAT2 is crucial for packaging monoamines, such as dopamine, into synaptic vesicles. Increased VMAT2 expression can protect dopaminergic neurons from cytotoxicity and modulate dopamine concentrations.[3][9][10]
Experimental Protocols
The characterization of this compound's target selectivity and mechanism of action relies on a series of well-established biochemical and cellular assays.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 and Ki values of this compound against purified HDAC enzymes.
Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
Materials:
-
Purified recombinant human HDAC1, HDAC2, HDAC3 enzymes
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer enzyme (e.g., Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Compound Pre-incubation: In the microplate, add the HDAC enzyme and the various concentrations of this compound. Incubate for a defined period (e.g., 1-3 hours) at 37°C to allow for the slow-binding interaction.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Reaction Development: After a set incubation time (e.g., 30 minutes) at 37°C, add the developer enzyme to stop the HDAC reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This assay is used to confirm the in-cell activity of this compound by measuring changes in histone acetylation levels.
Principle: Cells are treated with the compound, and then total histones are extracted. Western blotting is used to detect the levels of specific acetylated histone marks (e.g., acetyl-H3, acetyl-H4) using specific antibodies.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis and Histone Extraction: Harvest the cells and lyse them to extract total cellular proteins, including histones.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against acetylated and total histones, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation, normalizing to the total histone levels.
Conclusion
This compound is a valuable research tool for studying the biological roles of Class I HDACs. Its selectivity and well-characterized mechanism of action make it a suitable probe for investigating the therapeutic potential of HDAC inhibition in various disease models, particularly those involving epigenetic dysregulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inihibitors correct frataxin... preview & related info | Mendeley [mendeley.com]
- 9. Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC-H 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC‐H 106 - PMC [pmc.ncbi.nlm.nih.gov]
The In-Depth Technical Guide to Pimelic Diphenylamide 106: A Potent, Slow-Binding Inhibitor of Class I Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory action of Pimelic Diphenylamide 106 (also known as RGFA-8 or TC-H 106) on Histone Deacetylases (HDACs) 1, 2, and 3. This document collates critical quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding and application of this compound in research and drug development.
Core Mechanism of Action
This compound is a benzamide-type inhibitor that demonstrates high specificity for Class I HDACs, with no significant activity against Class II enzymes.[1][2][3][4] A key characteristic of this inhibitor is its slow, tight-binding nature, which results in a time-dependent increase in its inhibitory potency and a prolonged duration of action.[1][4][5] This kinetic profile distinguishes it from fast-on/fast-off inhibitors like the hydroxamate suberoylanilide hydroxamic acid (SAHA).[1][4] The inhibition of HDACs by this compound leads to the hyperacetylation of histone proteins, which in turn modulates gene expression.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against HDAC1, HDAC2, and HDAC3 has been quantified through the determination of half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). It is crucial to note that due to the slow-binding kinetics, the IC50 values are highly dependent on the pre-incubation time of the inhibitor with the enzyme.[1]
| Target | IC50 (nM) | Ki (nM) | Notes |
| HDAC1 | 150[1][2][3] | ~148-209[5] | The IC50 value is reported after a pre-incubation period. Without pre-incubation, the IC50 is significantly higher.[1] |
| HDAC2 | 760[1][2][3] | ~102 | Weaker inhibition compared to HDAC1 and HDAC3.[1] |
| HDAC3 | 370[1][2][3] | ~14 | Exhibits a preference for HDAC3, with a Ki value approximately 15 times lower than for HDAC1.[1][4] The IC50 value shows a significant decrease with longer pre-incubation times.[1] |
Signaling Pathway of HDAC Inhibition
The primary signaling consequence of HDAC inhibition by this compound is the alteration of chromatin structure and gene expression. By blocking the deacetylating activity of HDACs, the equilibrium shifts towards histone hyperacetylation, leading to a more open chromatin conformation and facilitating the transcription of target genes.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following section outlines a synthesized protocol for determining the inhibitory activity of this compound against HDAC1, HDAC2, and HDAC3 based on commonly employed methodologies.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is designed to measure the enzymatic activity of recombinant HDACs in the presence of an inhibitor.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin or Lys-C peptidase in assay buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the desired concentration of recombinant HDAC enzyme to each well.
-
Add the serially diluted this compound to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 1 to 3 hours) at room temperature. This pre-incubation step is critical for slow-binding inhibitors.
-
-
Reaction Initiation:
-
Prepare the fluorogenic HDAC substrate solution in assay buffer.
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
-
Signal Development and Measurement:
-
Allow the enzymatic reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate for a short period (e.g., 10-15 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for Kinetic Analysis
The slow, tight-binding nature of this compound necessitates specific experimental workflows to accurately characterize its kinetic parameters.
References
- 1. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Pimelic Diphenylamide 106 in Huntington's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pimelic Diphenylamide 106, a selective inhibitor of class I histone deacetylases (HDACs), and its application in preclinical studies of Huntington's disease (HD). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.
Core Concepts: Targeting Transcriptional Dysregulation in Huntington's Disease
Huntington's disease is a neurodegenerative disorder characterized by transcriptional dysregulation, a process linked to the hypoacetylation of histones, which leads to a more condensed chromatin structure and repression of gene expression. This compound, a member of the benzamide class of HDAC inhibitors, offers a therapeutic strategy by targeting class I HDACs, thereby increasing histone acetylation and restoring the expression of genes essential for neuronal function and survival.[1][2]
Quantitative Data Summary
This compound is a slow, tight-binding inhibitor of class I HDACs, with a notable preference for HDAC3.[3][4] Its inhibitory activity has been quantified through various in vitro assays, and the key kinetic parameters are summarized below.
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |
| IC50 | 150 nM | 760 nM | 370 nM | [5][6] |
| Ki | ~219 nM | Not Reported | ~14 nM | [3] |
Table 1: Inhibitory Activity of this compound against Class I HDACs. IC50 and Ki values represent the concentration of the inhibitor required for 50% inhibition and the inhibition constant, respectively.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound and related compounds in the context of Huntington's disease research.
In Vitro HDAC Inhibition Assay
This protocol is adapted from studies determining the enzymatic activity and inhibition kinetics of HDAC inhibitors.[3]
Objective: To measure the inhibitory activity of this compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the diluted inhibitor.
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 60 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Western Blot for Histone Acetylation
This protocol is a generalized procedure for assessing changes in histone acetylation in cells or tissues treated with this compound.
Objective: To detect the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) as a marker of HDAC inhibition.
Materials:
-
Cell or tissue lysates from treated and untreated samples
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3, anti-H4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract total protein from cells or tissues using lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of acetylated histones to total histone levels.
Behavioral Testing in R6/2 Mouse Model of Huntington's Disease
The R6/2 mouse model is a widely used transgenic model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. The following protocol outlines a common behavioral test used to assess motor coordination.
Objective: To evaluate the effect of this compound on motor deficits in a mouse model of Huntington's disease.
Apparatus:
-
Accelerating rotarod apparatus
Procedure:
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 30 minutes before each session.
-
Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days before the start of the experiment.
-
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials per mouse with an inter-trial interval (e.g., 15-30 minutes).
-
Conduct testing at regular intervals (e.g., weekly) throughout the treatment period.
-
-
Data Analysis:
-
Average the latency to fall for each mouse at each time point.
-
Compare the performance of the treated group with the vehicle-treated control group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
-
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz DOT language, illustrate the proposed signaling pathway of this compound in Huntington's disease and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in Huntington's disease.
Caption: A typical experimental workflow for preclinical evaluation.
References
- 1. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Selective Inhibition of Histone Deacetylase 1 and 3 in Huntington’s Disease Mice [frontiersin.org]
- 3. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Pimelic Diphenylamide Histone Deacetylase Inhibitor HDACi 4b on the R6/2 and N171-82Q Mouse Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic HDAC Inhibition Ameliorates the Aberrant Responses to Acute Stress in Socially Isolated Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Pimelic Diphenylamide 106 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimelic Diphenylamide 106, also known as TC-H 106 or RGFA-8, is a potent and specific inhibitor of Class I histone deacetylases (HDACs).[1][2][3][4] Unlike many traditional HDAC inhibitors such as hydroxamates, this benzamide compound exhibits a unique slow-on/slow-off binding kinetic, leading to a prolonged duration of action.[5][6] It shows a preference for HDAC3, followed by HDAC1 and HDAC2, with no significant activity against Class II HDACs.[2][5][7] These characteristics contribute to a distinct pharmacological profile and potentially reduced toxicity.[5][7] this compound has demonstrated efficacy in preclinical mouse models of neurodegenerative diseases, particularly Friedreich's ataxia (FRDA) and Huntington's disease, by modulating gene expression.[5][7][8]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of Class I HDACs. These enzymes are responsible for removing acetyl groups from the lysine residues on histone tails, leading to chromatin compaction and transcriptional repression. By blocking this deacetylation, this compound promotes histone hyperacetylation. This results in a more relaxed, open chromatin structure (euchromatin), which facilitates the binding of transcription factors and enhances the expression of silenced or downregulated genes.[5] In the context of Friedreich's ataxia, this mechanism has been shown to restore the expression of the frataxin (FXN) gene, which is epigenetically silenced by a GAA repeat expansion.[6][7][9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Reference |
| HDAC1 | IC₅₀ | 150 | [3][4][5] |
| Kᵢ | 148 | [1][7] | |
| HDAC2 | IC₅₀ | 760 | [3][4][5] |
| Kᵢ | 102 | [7] | |
| HDAC3 | IC₅₀ | 370 | [3][4][5] |
| Kᵢ | 14 | [1][7] |
Table 2: Summary of In Vivo Dosing in Friedreich's Ataxia (FRDA) Mouse Models
| Mouse Model | Dose | Administration Route | Dosing Schedule | Key Outcomes | Reference |
| KIKI (GAA)₂₃₀ | 150 mg/kg | Subcutaneous (s.c.) | Once daily for 3 days | Increased histone acetylation; Restored FXN levels in nervous system and heart. | [7][9] |
| YG8R (Human FXN) | 150 mg/kg | Subcutaneous (s.c.) | 3 injections per week for 4.5-5 months | Generally well tolerated; Improved motor coordination. | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol details the preparation of this compound for subcutaneous injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Insulin syringes (e.g., 28-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a high-concentration stock solution by dissolving the powder in 100% DMSO. This compound is soluble in DMSO at concentrations up to 68 mg/mL.[1] Vortex and sonicate briefly if necessary to ensure complete dissolution.
-
-
Dosing Solution Formulation:
-
On the day of injection, dilute the DMSO stock solution with a sterile vehicle (e.g., saline) to the final desired concentration for injection.
-
Note: The final concentration of DMSO in the injected solution should be minimized (typically ≤10%) to avoid vehicle-induced toxicity. The final volume for subcutaneous injection in mice is typically 5-10 mL/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the skin on the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Slowly inject the full volume of the dosing solution.
-
Withdraw the needle and monitor the mouse briefly for any immediate adverse reactions.
-
Protocol 2: Pharmacodynamic Assessment in FRDA Mouse Models
This protocol outlines key endpoints for assessing the biological effect of this compound after administration to a mouse model such as the KIKI mouse.[6][7][9]
Experimental Design:
-
Animals: Use age and sex-matched KIKI mice and wild-type (WT) littermates.
-
Groups:
-
KIKI mice + Vehicle
-
KIKI mice + this compound (e.g., 150 mg/kg)
-
WT mice + Vehicle (optional control)
-
-
Treatment: Administer the compound or vehicle according to the desired schedule (e.g., once daily for 3 days).
-
Tissue Collection: Euthanize mice at a specified time point after the final dose (e.g., 24 hours).[6] Promptly collect tissues of interest (e.g., brain, heart), snap-freeze in liquid nitrogen, and store at -80°C.
Endpoint Analysis:
-
Frataxin (Fxn) mRNA Upregulation (qRT-PCR):
-
Isolate total RNA from brain and heart tissue using a standard method (e.g., TRIzol).
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers specific for mouse Fxn and appropriate housekeeping genes (e.g., Gapdh, Actb) for normalization.
-
Calculate the fold change in Fxn expression in treated mice relative to vehicle-treated controls.
-
-
Histone Hyperacetylation (Western Blot):
-
Extract total protein or histone-enriched fractions from tissues.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against acetylated histones (e.g., pan-acetyl H3, pan-acetyl H4) and total histone antibodies (e.g., total H3) for loading control.
-
Use a secondary antibody and chemiluminescent substrate to visualize bands.
-
Quantify band intensity to determine the relative increase in histone acetylation.
-
-
Local Chromatin Modification (ChIP-qPCR):
-
Cross-link chromatin in fresh tissue samples using formaldehyde.
-
Isolate nuclei and sonicate to shear chromatin.
-
Perform immunoprecipitation using antibodies specific for acetylated histone marks (e.g., H3K14ac, H4K5ac).[6][7]
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use qPCR with primers targeting the promoter or intronic regions of the mouse Fxn gene to quantify the enrichment of specific acetylation marks.
-
Toxicity and Considerations
-
Toxicity Profile: In short-term and chronic studies in FRDA mouse models, this compound was reported to be generally well-tolerated with no apparent signs of toxicity.[5][6][7][9] However, these studies were not designed for comprehensive toxicological assessment, and full preclinical safety testing is required.
-
Route of Administration: Subcutaneous injection has been the primary route for demonstrating efficacy in vivo.[7][9] Studies on a closely related analog (HDACi 4b) suggest that oral administration may be unsuitable due to poor physicochemical stability and metabolic liabilities, making subcutaneous delivery the more reliable route for this class of compounds.[7][10]
-
Species Differences: Researchers should be aware of potential species-specific differences in compound metabolism and efficacy. For instance, responses to different pimelic diphenylamide analogs have varied between human patient cells and mouse-derived cells.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
- 10. Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pimelic Diphenylamide 106 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimelic Diphenylamide 106, also known as RGFA-8 or TC-H 106, is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs).[1][2][3] It functions as a slow, tight-binding inhibitor of HDAC1, HDAC2, and HDAC3, with a notable preference for HDAC3.[2][4][5] Unlike hydroxamate-based HDAC inhibitors, this compound exhibits a prolonged duration of action, remaining bound to the enzyme even after being washed out.[6] This unique kinetic profile makes it a valuable tool for studying the roles of class I HDACs in various biological processes and as a potential therapeutic agent, particularly in the context of neurodegenerative diseases like Friedreich's ataxia and Huntington's disease.[5][7][8] These application notes provide detailed protocols for the preparation of stock solutions of this compound for use in research and drug development.
Physicochemical and Inhibitory Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Synonyms | RGFA-8, TC-H 106, Histone Deacetylase Inhibitor VII | [1] |
| Molecular Formula | C₂₀H₂₅N₃O₂ | [9] |
| Molecular Weight | 339.43 g/mol | [9] |
| Appearance | White to beige crystalline solid | [6] |
| HDAC1 IC₅₀ | 150 nM | [1][3][5] |
| HDAC2 IC₅₀ | 760 nM | [1][3][5] |
| HDAC3 IC₅₀ | 370 nM | [1][3][5] |
| HDAC3 Kᵢ | ~14 nM | [2][4][5] |
| HDAC1 Kᵢ | ~148 nM | [4] |
| HDAC2 Kᵢ | ~102 nM | [4] |
| Class II HDACs | No activity | [1][2][3] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock and working solutions.
| Solvent | Solubility | Reference |
| DMSO | ≥15 mg/mL, ~20 mg/mL, 55 mg/mL, 68 mg/mL | [3][4][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Ethanol | ~0.3 mg/mL, 2 mg/mL | [4][6] |
| Water | Insoluble | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), which is the recommended solvent for initial solubilization.
Materials:
-
This compound (powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 3.39 mg of powder, add 1 mL of DMSO. Note: Moisture-absorbing DMSO can reduce solubility; it is recommended to use fresh, high-quality DMSO.[4]
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Sonication is also a recommended method to ensure complete solubilization.[3]
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be filter-sterilized through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Preparation of Aqueous Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Recommended): To minimize the final concentration of DMSO in the culture medium, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the intermediate solution to the cell culture plates to achieve the final experimental concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
DMSO Control: It is critical to include a vehicle control in all experiments, containing the same final concentration of DMSO as the treated samples.
-
Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[6] Prepare fresh working solutions for each experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound.
Caption: Workflow for stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
- 8. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C20H25N3O2 | CID 16070100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pimelic Diphenylamide 106 in Histone Acetylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimelic Diphenylamide 106 is a benzamide histone deacetylase (HDAC) inhibitor characterized by its slow, tight-binding inhibition of class I HDACs, with no significant activity against class II HDACs.[1][2][3][4] This compound has demonstrated efficacy in cell-based and animal models for neurodegenerative disorders such as Friedreich's ataxia and Huntington's disease.[1][3][5] Its unique kinetic properties, including a prolonged duration of action on histone acetylation even after its removal from the culture medium, make it a valuable tool for studying the roles of class I HDACs in gene expression and disease.[1][6] These application notes provide detailed protocols for utilizing this compound in histone acetylation assays.
Mechanism of Action
This compound selectively inhibits the deacetylase activity of HDACs 1, 2, and 3.[1][2][4] Unlike hydroxamate-based inhibitors such as SAHA, which exhibit rapid on/off binding, this compound is a slow, tight-binding inhibitor.[1][3] This property leads to a sustained increase in histone acetylation. Specifically, it has been shown to cause hyperacetylation of histone H3 in cellular models.[1][6] The inhibitory mechanism and preference for HDAC3, with a Ki of approximately 14 nM, suggest its potential for targeted therapeutic applications.[3]
Caption: Mechanism of HDAC inhibition by this compound.
Data Presentation
Inhibitory Activity of this compound
The inhibitory potency of this compound against class I HDACs is summarized below. It is important to note that the IC50 values can be influenced by the pre-incubation time of the inhibitor with the enzyme, particularly for HDAC3, reflecting its slow-binding nature.[1]
| Target | IC50 (nM) | Ki (nM) | Notes |
| HDAC1 | 150 | 148 (± 36) | The IC50 value for HDAC1 reaches equilibrium after a 15-minute preincubation.[1] |
| HDAC2 | 760 | ~102 | Weaker inhibition compared to HDAC1 and HDAC3.[1][2] |
| HDAC3 | 370 | 14 (± 3) | The IC50 value for HDAC3 continues to decrease over several hours of preincubation.[1] |
| HDAC8 | ~5000 | Not Reported | Significantly weaker activity, with an IC50 of 5 μM after a 3-hour preincubation.[1] |
| Class II HDACs | No significant activity | Not Applicable | This compound is selective for Class I HDACs.[1][2][3][4] |
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on histone acetylation in a cellular context.
Caption: General experimental workflow for assessing this compound.
Protocol 1: Cellular Treatment with this compound
This protocol outlines the treatment of a lymphoblastoid cell line with this compound to assess its effect on histone acetylation.
Materials:
-
Lymphoblastoid cell line (e.g., GM15850)[1]
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
HEPES buffer
-
This compound
-
DMSO (vehicle control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture the lymphoblastoid cell line in RPMI 1640 medium supplemented with 10% FBS and 10 mM HEPES in a humidified incubator at 37°C with 5% CO2.[1][6]
-
Cell Seeding: Seed the cells at an appropriate density in culture plates or flasks.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to the desired final concentration. A typical concentration used is 2 µM.[1][6] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Treat the cells with this compound or the vehicle control for 24 hours.[1][6]
-
Washout (Optional, for assessing duration of effect):
-
After 24 hours of treatment, wash the cells twice with HBSS to remove the inhibitor.[1][6]
-
Harvest a portion of the cells immediately (time 0 point).[1][6]
-
Re-culture the remaining cells in fresh medium without the inhibitor.[1][6]
-
Harvest the re-cultured cells at various time points (e.g., every hour for up to 7 hours) to assess the duration of histone hyperacetylation.[1][6]
-
-
Cell Harvesting: Harvest the cells by centrifugation for subsequent analysis.
Protocol 2: Western Blotting for Acetylated Histones
This protocol is for detecting changes in histone H3 and H4 acetylation levels following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice.[7][8] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Sample Preparation: Mix equal amounts of protein with SDS-PAGE loading buffer and boil at 95°C for 5 minutes.[9]
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., 1:2000 dilution) and a loading control overnight at 4°C or for 2 hours at room temperature.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1.5 hours at room temperature.[9]
-
Washing: Wash the membrane three times with TBST for 10 minutes each, followed by a final wash with TBS.[9]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control levels.
Protocol 3: HDAC Activity Assay
This protocol provides a general method for measuring HDAC activity from cell lysates, which can be used to confirm the inhibitory effect of this compound.
Materials:
-
Treated and untreated cell lysates
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate
-
Developer solution
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: In a 96-well black plate, add the cell lysate, HDAC assay buffer, and the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours).[10]
-
Development: Add the developer solution to each well to stop the HDAC reaction and generate a fluorescent signal.[10]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[10]
-
Measurement: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Compare the fluorescence signals from the this compound-treated samples to the untreated controls to determine the percentage of HDAC inhibition.
Protocol 4: Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of this compound and to establish appropriate concentrations for histone acetylation studies where cell viability is not compromised (e.g., sub-EC10 concentrations).[1][6]
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[11]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11]
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.
References
- 1. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Pimelic Diphenylamide 106 in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimelic Diphenylamide 106 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with a particular preference for HDAC3.[1][2][3] This small molecule has emerged as a valuable research tool and a potential therapeutic candidate for various neurodegenerative diseases, most notably Friedreich's ataxia and Huntington's disease.[2][3][4][5] Its mechanism of action involves the inhibition of HDACs, leading to hyperacetylation of histones and other proteins, which in turn modulates gene expression.[2] In the context of Friedreich's ataxia, this compound has been shown to increase the expression of the frataxin (FXN) gene, which is silenced in this disease, by promoting a more open chromatin structure.[1][2][5]
These application notes provide a comprehensive overview of the use of this compound in neurodegenerative disease models, including its biochemical properties, efficacy in various models, and detailed protocols for its application in both in vitro and in vivo settings.
Biochemical and Pharmacological Data
This compound is characterized as a slow, tight-binding inhibitor of Class I HDACs, which contributes to a prolonged duration of action.[2][3] This property distinguishes it from other HDAC inhibitors like hydroxamates (e.g., SAHA), which exhibit a more rapid on/off binding kinetic.[2]
Quantitative Data Summary
| Parameter | Enzyme/Model | Value | Reference |
| IC₅₀ | HDAC1 | 150 nM | [2] |
| HDAC2 | 760 nM | [2] | |
| HDAC3 | 370 nM | [2] | |
| HDAC8 | 5 µM (after 3-hour preincubation) | [2] | |
| Kᵢ | HDAC1 | ~210 nM | [2] |
| HDAC3 | ~14 nM | [2] | |
| Frataxin Protein Upregulation | Friedreich's Ataxia Patient Lymphoblast Cells (GM15850) | >5-fold increase (1-2 hours post-removal of 2 µM 106) | [2] |
| Frataxin mRNA Upregulation | KIKI Mouse Model (Brain) | Significant increase with 150 mg/kg daily injections for 3 days | [6] |
| Histone H3 Acetylation | Friedreich's Ataxia Patient Lymphoblast Cells (GM15850) | Sustained hyperacetylation for hours after removal of 2 µM 106 | [2] |
| Histone H4 Acetylation | KIKI Mouse Model (Brain) | Increased acetylation at H4K5, H4K8, H4K16 with 150 mg/kg daily injections for 3 days | [6] |
Signaling Pathway
This compound exerts its therapeutic effects in neurodegenerative diseases primarily through the modulation of gene expression via the inhibition of Class I HDACs. The pathway below illustrates this mechanism, particularly in the context of Friedreich's Ataxia.
References
- 1. Chemical probes identify a role for histone deacetylase 3 in Friedreich’s ataxia gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged treatment with pimelic o-aminobenzamide HDAC inhibitors ameliorates the disease phenotype of a Friedreich ataxia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model | PLOS One [journals.plos.org]
Application Notes and Protocols for Cell-Based Assays Using Pimelic Diphenylamide 106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimelic Diphenylamide 106 is a potent, cell-permeable, slow, tight-binding inhibitor of Class I histone deacetylases (HDACs).[1][2][3][4][5] It exhibits selectivity for HDACs 1, 2, and 3, with a particular preference for HDAC3.[1][6][7][8] Unlike hydroxamate-based HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA), this compound demonstrates a "slow-on/slow-off" binding kinetic, leading to prolonged cellular effects, including sustained histone hyperacetylation even after its removal from the culture medium.[4][6] This unique mechanism of action makes it a valuable tool for studying the roles of Class I HDACs in various biological processes, including gene expression, cell cycle regulation, and apoptosis, and a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.[1][8][9]
These application notes provide detailed protocols for utilizing this compound in key cell-based assays to assess its biological activity.
Mechanism of Action: HDAC Inhibition
This compound functions by binding to the active site of Class I HDAC enzymes, thereby preventing the deacetylation of histone and non-histone protein substrates. This inhibition leads to an accumulation of acetylated proteins, which in turn alters chromatin structure and gene expression, ultimately impacting cellular processes like the cell cycle and apoptosis.
Quantitative Data Summary
The inhibitory activity of this compound against Class I HDACs is summarized in the tables below. Note that IC50 values for this slow-binding inhibitor are dependent on the pre-incubation time with the enzyme.[6]
Table 1: IC50 Values for this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 150 |
| HDAC2 | 760 |
| HDAC3 | 370 |
Data compiled from multiple sources.[2][3][5][10]
Table 2: Ki Values for this compound
| HDAC Isoform | Ki (nM) |
| HDAC1 | 148 |
| HDAC2 | ~102 |
| HDAC3 | 14 |
Data compiled from multiple sources.[8][11]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell proliferation and cytotoxicity. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells to a colored formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 10 µM is a good starting point. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the absorbance of the no-cell control.
Histone Acetylation Assay (Western Blot)
This protocol describes the detection of changes in histone H3 and H4 acetylation levels following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone levels to total histone or a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[15][16]
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[17]
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[5][8] Prepare a concentrated stock solution in DMSO and dilute it in culture medium for experiments. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Slow-Binding Kinetics: Due to its slow-on/slow-off binding, pre-incubation of this compound with cells or enzymes may be necessary to achieve maximal inhibition.[6] The duration of treatment in cell-based assays should be optimized accordingly.
-
Cell Line Specificity: The effective concentration of this compound can vary between different cell lines. It is recommended to perform a dose-response curve for each new cell line to determine the optimal working concentration.
-
Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO), untreated cells, and positive controls for the specific assay being performed.
References
- 1. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell apoptosis assay [bio-protocol.org]
- 12. cohesionbio.com [cohesionbio.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. kumc.edu [kumc.edu]
- 15. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Subcutaneous Administration of Pimelic Diphenylamide 106 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimelic Diphenylamide 106 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating a slow, tight-binding inhibition mechanism.[1][2] It exhibits a preference for HDAC3, with a reported inhibitory constant (Ki) of approximately 14 nM.[1][2] By inhibiting Class I HDACs, this compound leads to an increase in histone acetylation, which in turn modulates gene expression. This compound has shown therapeutic potential in preclinical mouse models of neurodegenerative diseases, including Friedreich's ataxia and Huntington's disease.[2][3] Notably, subcutaneous administration in mice at a dose of 150 mg/kg has been reported to be effective and well-tolerated, with no apparent toxicity.[3][4]
These application notes provide detailed protocols for the preparation and subcutaneous administration of this compound in mice for in vivo research.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of Class I HDACs (HDAC1, HDAC2, and HDAC3).[1][5][6] These enzymes are responsible for removing acetyl groups from lysine residues on histones and other proteins. Inhibition of Class I HDACs by this compound results in the hyperacetylation of histones, leading to a more relaxed chromatin structure. This "open" chromatin state allows for increased access of transcription factors to DNA, thereby promoting the transcription of target genes.
Caption: Mechanism of Action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki | Reference |
| HDAC1 | IC50: 150 nM / Ki: 148 nM | [5][7] |
| HDAC2 | IC50: 760 nM / Ki: ~102 nM | [5][7] |
| HDAC3 | IC50: 370 nM / Ki: 14 nM | [5][7] |
Table 2: Recommended Dosing and Administration Parameters for Subcutaneous Injection in Mice
| Parameter | Recommendation | Reference |
| Dosage | 50 - 150 mg/kg | [3] |
| Vehicle | 5-10% DMSO in sterile saline or PBS | [8][9] |
| Injection Volume | Up to 10 mL/kg (split into multiple sites if >5 mL/kg) | |
| Needle Gauge | 25 - 27 G | |
| Injection Site | Scruff of the neck | |
| Frequency | Once daily | [3] |
Experimental Protocols
Preparation of this compound Formulation for Subcutaneous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and vehicle components. For a 10 mg/mL stock solution in a vehicle containing 10% DMSO, you will need:
-
10 mg of this compound
-
100 µL of DMSO
-
900 µL of sterile saline or PBS
-
-
Dissolve this compound in DMSO.
-
Aseptically weigh the required amount of this compound and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
-
Prepare the final formulation.
-
In a sterile tube, add the calculated volume of sterile saline or PBS.
-
While vortexing the saline/PBS, slowly add the this compound/DMSO solution. This slow addition is crucial to prevent precipitation of the compound.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, reformulation with a different co-solvent system may be necessary.
-
-
Sterile filter the final formulation.
-
Using a sterile syringe, draw up the final formulation.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial.
-
-
Store the formulation appropriately. Store the prepared formulation at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Subcutaneous Administration Protocol in Mice
Materials:
-
Prepared and sterile-filtered this compound formulation
-
Mouse restraint device (optional)
-
Sterile insulin syringes or 1 mL syringes with 25-27 G needles
-
70% ethanol
-
Gauze pads
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Allow the mouse to acclimate to the procedure room.
-
-
Restraint:
-
Gently restrain the mouse by scruffing the loose skin over the neck and shoulders. Ensure a firm but not overly tight grip to allow the animal to breathe comfortably.
-
-
Injection Site Preparation:
-
Wipe the injection site (the scruff of the neck) with a gauze pad moistened with 70% ethanol. Allow the alcohol to dry completely before injection.
-
-
Injection:
-
Create a "tent" of skin at the injection site by lifting the scruff.
-
Insert the needle, bevel up, at the base of the skin tent at a 20-30 degree angle.
-
Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a new site.
-
Slowly and steadily inject the calculated volume of the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for any signs of distress, adverse reactions at the injection site (e.g., swelling, redness), or changes in behavior.
-
Caption: Experimental Workflow for Subcutaneous Administration.
References
- 1. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | HDAC | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Troubleshooting & Optimization
Pimelic Diphenylamide 106 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimelic Diphenylamide 106. The information is presented in a question-and-answer format to directly address common solubility challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a hydrophobic compound with good solubility in several organic solvents but is sparingly soluble in aqueous solutions. It is practically insoluble in water. For optimal results, it is crucial to select the appropriate solvent for your specific experimental needs.
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, in ethanol.[1] When preparing stock solutions, using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce the compound's solubility.[2]
Q3: How do I prepare an aqueous working solution for my in vitro assay?
For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent, typically DMSO. This stock solution can then be serially diluted with your aqueous buffer of choice (e.g., PBS, cell culture media) to the final desired concentration. It is advisable not to store the final aqueous solution for more than one day due to potential precipitation.[1]
Troubleshooting Guide
Issue 1: My this compound is not dissolving in DMSO.
-
Is your DMSO fresh and anhydrous? DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds.[2] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Have you tried gentle heating or sonication? To aid dissolution, you can gently warm the solution or use a sonicator bath.[3][4] Be cautious with heating to avoid any potential degradation of the compound.
-
What is your target concentration? While the solubility in DMSO is high, there is a limit. If you are trying to prepare a very highly concentrated stock solution, you may have exceeded its solubility limit. Refer to the solubility data table below for guidance.
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
What is the final concentration of DMSO in your working solution? To maintain the solubility of this compound in your aqueous working solution, it is important to keep the final concentration of the organic co-solvent as high as is permissible for your experimental system. However, be mindful that high concentrations of DMSO can be toxic to cells.
-
How are you performing the dilution? For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute this solution with the aqueous buffer.[1] It is often better to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that may lead to precipitation.
-
Have you considered using a surfactant or other solubilizing agents? For particularly challenging dilutions, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in your aqueous buffer can help to maintain the compound's solubility.[3]
Issue 3: I need to prepare a formulation for an in vivo animal study.
Preparing a stable and effective formulation for in vivo administration is critical. Several co-solvent and vehicle systems can be employed. Below are some established protocols that yield a clear solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 15 mg/mL | [1] |
| 20 mg/mL | [1] | |
| 55 mg/mL (Sonication is recommended) | [4] | |
| 68 mg/mL (Use fresh DMSO) | [2] | |
| DMF | 20 mg/mL | [1] |
| Ethanol | 0.3 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of the compound).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.[3][4]
-
Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of Working Solution for Cell-Based Assays
This protocol is based on a study that used a 2 µM working concentration on a lymphoblastoid cell line.[5]
-
Thaw your concentrated this compound DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the cell culture medium, add the calculated volume of the DMSO stock solution. Ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
-
Use the freshly prepared working solution immediately for your cell-based assay.
Protocol 3: In Vivo Formulation Protocols
The following protocols have been established to prepare clear solutions of this compound for in vivo administration, achieving a solubility of at least 0.55 mg/mL.[3]
Formulation A: DMSO/PEG300/Tween-80/Saline
-
Prepare a 5.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
Formulation B: DMSO/SBE-β-CD in Saline
-
Prepare a 5.5 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution. Mix thoroughly.
Formulation C: DMSO/Corn Oil
-
Prepare a 5.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly. Note that this formulation should be used with caution for dosing periods exceeding half a month.[3]
Visualizations
Signaling Pathway
This compound is a slow, tight-binding inhibitor of class I histone deacetylases (HDACs), with a preference for HDAC3.[6][7] By inhibiting HDACs, it prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and the activation of gene expression. This mechanism is particularly relevant in diseases like Friedreich's ataxia, where it can restore the expression of the frataxin (FXN) gene.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for preparing a working solution of this compound for an in vitro cell-based assay.
Caption: Workflow for preparing a cell culture working solution.
Logical Relationship
This diagram outlines the logical troubleshooting steps to address solubility issues with this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable IC50 values of Pimelic Diphenylamide 106
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pimelic Diphenylamide 106, a selective inhibitor of class I histone deacetylases (HDACs).
Troubleshooting Guide
Issue: Inconsistent IC50 values for this compound in our HDAC activity assays.
Possible Cause 1: Inadequate Pre-incubation Time
This compound is a slow, tight-binding inhibitor of class I HDACs, particularly HDAC3.[1][2] This means that the inhibitor takes a significant amount of time to reach equilibrium with the enzyme. If the pre-incubation time of the enzyme with the inhibitor is too short, the calculated IC50 value will be artificially high.
Solution:
-
Extend Pre-incubation Time: For HDAC3, the IC50 value for this compound continues to decrease even after two hours of pre-incubation.[1] It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for your specific assay conditions to ensure that the enzyme and inhibitor have reached equilibrium. For HDAC1, a 15-minute pre-incubation may be sufficient for the IC50 to reach a steady state.[1]
-
Consider Ki Values: For slow, tight-binding inhibitors, the inhibition constant (Ki) is a more reliable measure of potency than the IC50 value, as it is independent of pre-incubation time.[1]
Possible Cause 2: Variation in Assay Components
Differences in the specific HDAC enzyme isoform, substrate concentration, and buffer composition can all contribute to variability in IC50 values.
Solution:
-
Standardize Reagents: Ensure consistency in the source and lot of enzymes, substrates, and buffers used across experiments.
-
Optimize Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. It is advisable to use a substrate concentration at or below the Km value for the enzyme.
-
Detailed Record Keeping: Meticulously document all experimental parameters to aid in troubleshooting and ensure reproducibility.
Possible Cause 3: Inappropriate Assay Type for a Slow-Binding Inhibitor
Standard endpoint assays may not accurately capture the potency of a slow, tight-binding inhibitor.
Solution:
-
Utilize a Progress-Curve Assay: This method continuously monitors the reaction progress over time and can provide more accurate kinetic parameters for slow-binding inhibitors.[1]
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 and Ki values for this compound against different HDAC isoforms?
A1: The inhibitory activity of this compound is specific to class I HDACs.[2][3][4] The reported IC50 and Ki values are summarized in the table below. It is important to note that IC50 values are highly dependent on experimental conditions, particularly pre-incubation time.[1]
| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC8 |
| IC50 (with pre-incubation) | 150 nM[1][3][4] | 760 nM[1][3][4] | 370 nM[1][3][4] | 5 µM (3-hr pre-incubation)[1] |
| IC50 (without pre-incubation) | 460 nM[1] | Not Reported | 5.8 µM[1] | Not Reported |
| Ki | 148 nM[1][5] | ~102 nM[5] | 14 nM[1][2][5] | Not Reported |
Q2: What is the mechanism of action of this compound?
A2: this compound is a slow, tight-binding inhibitor of class I histone deacetylases (HDACs 1, 2, and 3).[1][2] It shows no significant activity against class II HDACs.[2][3][4] Unlike hydroxamate-based HDAC inhibitors like SAHA, which exhibit a fast-on/fast-off binding mechanism, this compound forms a more stable complex with the enzyme, leading to a prolonged duration of action.[1][2] This compound has been shown to up-regulate specific genes, such as the frataxin gene, at subtoxic concentrations.[1]
Q3: How should I prepare and handle this compound?
A3: this compound is typically dissolved in DMSO to prepare a stock solution.[5] For cell-based assays, it is important to determine the appropriate concentration and treatment duration for your specific cell line. For example, in some cell culture experiments, a concentration of 2 µM for 24 hours has been used.[5]
Experimental Protocols
Standard HDAC Activity Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).
-
Dilute recombinant HDAC enzyme to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add the diluted HDAC enzyme.
-
Add the diluted this compound to the wells.
-
Incubate for a predetermined time (e.g., 15 minutes to over 2 hours) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development and Detection:
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation.[6]
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Mechanism of action of this compound.
References
- 1. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Pimelic Diphenylamide 106 off-target effects in experiments
Welcome to the technical support center for Pimelic Diphenylamide 106 (also known as TC-H 106 or RGFA-8). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues and clarify the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a slow, tight-binding inhibitor of class I histone deacetylases (HDACs).[1][2][3][4][5] It specifically targets HDAC1, HDAC2, and HDAC3.[2][4][5] Its inhibitory activity is characterized by a slow-on/slow-off binding kinetic, which results in a prolonged duration of action and sustained histone acetylation even after the compound is removed from the culture medium.[1][2]
Q2: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor for class I HDACs and has been shown to have no activity against class II HDACs.[2][3][4][5] A study on a closely related analog, HDACi 4b, which shares a similar pimelic diphenylamide scaffold, was screened against a large panel of receptors and enzymes to identify potential off-target activities. The screen revealed a generally "clean" profile, with the only notable off-target interaction being with the cholecystokinin 1 (CCK1) receptor, though with a significantly lower affinity (Ki of 8.6 µM) than for its primary targets.
Q3: Are there any common toxicities associated with this compound?
Studies in mouse models have suggested that this compound does not exhibit apparent toxicity at effective doses.[2][6] However, as a member of the HDAC inhibitor class of compounds, researchers should be aware of potential class-wide side effects observed with other HDAC inhibitors in clinical use. These can include hematological effects such as thrombocytopenia, neutropenia, and anemia, as well as fatigue and diarrhea.[7][8] It is important to perform dose-response studies to determine the optimal non-toxic concentration for your specific cell type or animal model.
Q4: How does the slow-binding nature of this compound affect experimental design?
The slow, tight-binding kinetics of this compound mean that the IC50 values can vary depending on the pre-incubation time of the inhibitor with the enzyme.[2] To obtain consistent results, it is crucial to ensure that the enzyme and inhibitor have reached equilibrium.[2] This may require longer pre-incubation times compared to fast-on/fast-off inhibitors like SAHA.[2] The prolonged cellular activity also means that its effects on histone acetylation can persist for hours after the compound has been washed out.[1][2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | Insufficient pre-incubation time for the slow, tight-binding inhibitor to reach equilibrium with the target HDACs.[2] | Increase the pre-incubation time of this compound with the HDAC enzyme or in your cellular assay. A pre-incubation of 1 to 3 hours has been used in biochemical assays.[2] |
| Unexpected phenotypic changes in cells unrelated to histone acetylation. | Potential off-target effect, possibly via the CCK1 receptor, although this is a low-affinity interaction. | - Review the literature for known functions of the CCK1 receptor in your experimental system.- Use a more specific CCK1 receptor antagonist as a control to see if the unexpected effect is blocked.- Test a structurally unrelated class I HDAC inhibitor to see if the effect is specific to the pimelic diphenylamide scaffold. |
| Cell death observed at expected therapeutic concentrations. | Although generally reported as non-toxic, cellular toxicity can be context-dependent.[6] | - Perform a dose-response curve to determine the EC10 (a sub-toxic concentration) using a cell proliferation assay like the MTS assay.[1][2]- Reduce the treatment duration. The prolonged effect of the inhibitor may mean shorter exposure times are sufficient.[1][2] |
| No significant increase in frataxin protein levels during treatment, but an increase is observed after inhibitor removal. | This is a documented phenomenon with this compound. The peak increase in frataxin protein can occur 1-2 hours after the inhibitor is removed from the culture.[2] | Modify your experimental time points to include harvesting cells at various intervals (e.g., 1, 2, 4, and 7 hours) after washing out the compound.[1][2] |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Class I HDACs
| Target | IC50 | Ki |
| HDAC1 | 150 nM[2][4][5] | ~210 nM (15 times higher than for HDAC3)[2][3] |
| HDAC2 | 760 nM[2][4][5] | 102 nM[1] |
| HDAC3 | 370 nM[2][4][5] | ~14 nM[1][2][3] |
| HDAC8 | 5 µM (after 3-hour pre-incubation)[2] | Not Reported |
Note: IC50 values can be influenced by pre-incubation time due to the slow-binding kinetics.[2]
Experimental Protocols
Protocol 1: Cellular Histone Acetylation Washout Assay
This protocol is designed to assess the duration of histone hyperacetylation after the removal of this compound.
Materials:
-
Cells in culture (e.g., RPMI 1640 media with 10% fetal bovine serum and 10 mM HEPES)[1]
-
This compound (dissolved in fresh DMSO)[1]
-
Hanks' balanced salts buffer (HBSS)[1]
-
Reagents for Western blotting (e.g., antibodies for acetylated histone H3 and total histone H3)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with a sub-toxic concentration of this compound (e.g., 2 µM) for 24 hours.[1] Include a vehicle-treated control group.
-
After 24 hours, wash the cells twice with HBSS to remove the inhibitor.[1]
-
Harvest a portion of the cells immediately after washing (time 0 point).[1]
-
Re-culture the remaining cells in fresh medium without the inhibitor.[1]
-
Harvest the re-cultured cells at various time points (e.g., every hour for a total of 7 hours).[1]
-
Prepare cell lysates and perform Western blotting to detect the levels of acetylated histone H3. Normalize to total histone H3.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Time-Dependent Inhibition Assays for Pimelic Diphenylamide 106
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Pimelic Diphenylamide 106 in time-dependent inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TC-H 106 or RGFA-8) is a potent, slow, and tight-binding inhibitor of Class I histone deacetylases (HDACs).[1][2][3] Its primary mechanism involves the inhibition of HDAC1, HDAC2, and HDAC3, with a preference for HDAC3.[1][2] Unlike fast-on/fast-off inhibitors such as the hydroxamate SAHA, this compound forms a stable complex with the enzyme, leading to prolonged histone acetylation in cells.[1][4] It demonstrates no significant activity against Class II HDACs.[1][3]
Q2: Why is pre-incubation of this compound with the enzyme important?
The time-dependent nature of inhibition by this compound means that its inhibitory potency (IC50 value) increases with the duration of pre-incubation with the target enzyme.[1] This slow-binding characteristic is particularly pronounced for HDAC3.[1] Therefore, pre-incubation is crucial for accurately determining the inhibitory activity of the compound. Without adequate pre-incubation, the IC50 values can be significantly underestimated.[5]
Q3: What are the typical IC50 and Ki values for this compound against Class I HDACs?
The inhibitory constants for this compound can vary depending on the experimental conditions, particularly the pre-incubation time. Below is a summary of reported values.
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |
| IC50 | 150 nM | 760 nM | 370 nM | [1][3][6] |
| Ki | 148 nM | 102 nM | 14 nM | [4][7] |
Q4: What types of assays can be used to measure the activity of this compound?
Both biochemical and cell-based assays are suitable for evaluating the inhibitory effects of this compound.
-
Biochemical Assays: These typically involve incubating the purified recombinant HDAC enzyme with the inhibitor and a fluorogenic or luminogenic substrate.[1][8][9] The signal generated is proportional to the enzyme activity.
-
Cell-Based Assays: These assays measure the downstream effects of HDAC inhibition in intact cells, such as changes in histone acetylation levels or the expression of specific genes.[4][10] Cell-permeable substrates are available for live-cell assays.[8]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or apparent low potency.
-
Possible Cause: Insufficient pre-incubation time.
-
Possible Cause: Incorrect assay format for a slow-binding inhibitor.
Issue 2: Inconsistent results between different experimental batches.
-
Possible Cause: Variability in reagent quality or preparation.
-
Solution: Ensure consistent quality of the recombinant HDAC enzymes, substrates, and the inhibitor. This compound is typically dissolved in DMSO; use fresh, moisture-free DMSO for consistent solubility.[4]
-
-
Possible Cause: Differences in cell-based assay conditions.
Issue 3: No significant difference in inhibition between pre-incubated and non-pre-incubated conditions.
-
Possible Cause: The specific HDAC isoform being tested exhibits less pronounced slow-binding kinetics with this compound.
-
Solution: The slow-inhibition behavior is most significant for HDAC3. It is less pronounced for HDAC1 and HDAC2.[1] Confirm the identity and activity of your recombinant enzyme.
-
-
Possible Cause: The inhibitor concentration is too high, leading to rapid saturation of the enzyme.
-
Solution: Perform a dose-response curve with a wider range of inhibitor concentrations to accurately determine the IC50.
-
Experimental Protocols
Biochemical Time-Dependent HDAC Inhibition Assay
-
Reagent Preparation:
-
Pre-incubation:
-
In a multi-well plate, add the diluted HDAC enzyme.
-
Add serial dilutions of this compound to the wells.
-
Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Incubate the plate for a defined period (e.g., 0, 30, 60, 120 minutes) at room temperature or 37°C to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Signal Detection:
-
Stop the reaction by adding a developer solution (if required by the assay kit).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time point.
-
Visualizations
Caption: Signaling pathway of HDAC inhibition by this compound.
References
- 1. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | HDAC | TargetMol [targetmol.com]
- 7. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
Technical Support Center: Improving CNS Penetration of Pimelic Diphenylamide 106
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Pimelic Diphenylamide 106 and aiming for central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as HDACi 106 or TC-H 106) is a potent, slow, tight-binding inhibitor of Class I histone deacetylases (HDACs).[1][2][3] It shows a preference for HDAC3, with a lower inhibition constant (Ki) for this isoform compared to HDAC1 and HDAC2.[1][2] By inhibiting Class I HDACs, it leads to an increase in histone acetylation, which in turn alters gene expression.[4] This mechanism has shown potential in models of neurodegenerative diseases such as Friedreich ataxia and Huntington disease.[1][2]
Q2: I am not observing the expected efficacy of this compound in my in vivo CNS model. Could this be related to poor brain penetration?
Yes, this is a likely possibility. Studies on pimelic diphenylamide HDAC inhibitors, including close analogs of compound 106, have indicated that they can have negligible brain penetration, particularly with oral administration.[5][6] The physicochemical properties of many HDAC inhibitors, which often include polar zinc-binding groups, can limit their ability to cross the blood-brain barrier (BBB).[7]
Q3: What are the key physicochemical properties of this compound that may influence its CNS penetration?
While specific experimental data on the blood-brain barrier permeability of this compound is limited in the public domain, we can analyze its known physicochemical properties to predict potential challenges.
| Property | Value | Implication for CNS Penetration |
| Molecular Weight (MW) | 339.43 g/mol [8] | Generally favorable (ideally < 400-500 g/mol for passive diffusion across the BBB). |
| LogP (predicted) | ~2.8[9] | Within a reasonable range for BBB penetration, though higher lipophilicity can sometimes improve uptake. |
| Topological Polar Surface Area (TPSA) | 84.2 Ų[9] | This value is approaching the higher end of what is typically considered optimal for passive BBB penetration (ideally < 60-70 Ų). High TPSA can limit permeability. |
| Hydrogen Bond Donors | 3 | A higher number of hydrogen bond donors can negatively impact BBB permeability. |
| Solubility | Insoluble in water, soluble in DMSO.[4][8] | Poor aqueous solubility can be a limiting factor for in vivo applications and may require formulation strategies. |
Q4: What administration route is recommended for assessing the CNS effects of this compound?
Given the reported poor oral bioavailability and brain penetration of similar compounds, subcutaneous or intravenous administration may be more suitable for initial in vivo studies to bypass first-pass metabolism and achieve higher systemic concentrations.[5] One study demonstrated that subcutaneous administration of compound 106 resulted in increased histone acetylation in the brain of a mouse model.[5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving and verifying the CNS penetration of this compound.
Problem 1: No detectable or very low levels of this compound in brain tissue samples.
-
Possible Cause 1: Inefficient BBB Penetration.
-
Troubleshooting Steps:
-
Verify Physicochemical Properties: Ensure the compound's identity and purity. Consider if the predicted LogP and TPSA are conducive to BBB penetration (see table above).
-
Optimize Administration Route: If using oral administration, switch to subcutaneous or intravenous injection to increase systemic exposure.[5]
-
Formulation Strategy: Due to its poor water solubility, consider using a formulation vehicle that can improve its bioavailability, such as a solution with DMSO, cyclodextrins, or other solubilizing agents. Ensure the vehicle itself does not impact the BBB.
-
Chemical Modification (Long-term strategy): If poor BBB penetration is confirmed, medicinal chemistry efforts may be needed to design analogs with improved properties, such as by reducing TPSA or masking polar groups.[10] Another strategy is to design derivatives that can be actively transported across the BBB by hijacking transporters like PYSOCA.[7]
-
-
-
Possible Cause 2: Active Efflux by BBB Transporters.
-
Troubleshooting Steps:
-
In Vitro Efflux Assays: Use cell-based models, such as MDCK-MDR1 cells, to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11]
-
In Vivo Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) to see if brain concentrations increase. Note that this is an experimental tool and not a therapeutic strategy.
-
-
Problem 2: Inconsistent results in CNS-related behavioral or molecular assays.
-
Possible Cause 1: Variability in Drug Exposure.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine the time course of this compound concentration in both plasma and brain. This will help in selecting the optimal time point for your pharmacodynamic (PD) assays.
-
Dose-Response Study: Perform a dose-response study to establish a clear relationship between the administered dose and the observed CNS effect.
-
-
-
Possible Cause 2: Insufficient Target Engagement.
-
Troubleshooting Steps:
-
Measure Histone Acetylation: As a direct downstream marker of HDAC inhibition, measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) in brain tissue samples from treated animals. This will confirm that the drug is reaching its target and exerting its biochemical effect.
-
Confirm Target Expression: Ensure that the target HDACs (HDAC1, 2, 3) are expressed in the brain region of interest.
-
-
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rodents
This technique allows for the measurement of brain uptake of a compound independent of systemic circulation.[12][13]
-
Animal Preparation: Anesthetize the rodent (e.g., rat) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the internal carotid artery.
-
Perfusion: Begin perfusing a buffered physiological saline solution containing a known concentration of radiolabeled or unlabeled this compound and a vascular space marker (e.g., [¹⁴C]-sucrose) at a constant flow rate.
-
Sample Collection: After a short perfusion period (e.g., 1-5 minutes), decapitate the animal and collect the brain.
-
Analysis: Homogenize the brain tissue and analyze the concentration of this compound and the vascular marker using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds, LC-MS/MS for unlabeled compounds).
-
Calculation: Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product.
Protocol 2: In Vitro Blood-Brain Barrier Model using hCMEC/D3 Cells
This protocol uses a human cerebral microvascular endothelial cell line to assess the permeability of a compound across a cell monolayer, which mimics the BBB.
-
Cell Culture: Culture hCMEC/D3 cells on permeable filter inserts (e.g., Transwell™) until a confluent monolayer is formed, which typically exhibits high transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add this compound to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical method.
-
-
Efflux Ratio Calculation (optional): To assess active efflux, perform the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical). The ratio of the permeability coefficients can indicate if the compound is a substrate for efflux transporters.
-
Data Analysis: Calculate the apparent permeability coefficient (P_app) to quantify the rate of transport across the cell monolayer.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for assessing CNS penetration.
Caption: Troubleshooting decision tree for poor CNS penetration.
References
- 1. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
- 7. Design, Synthesis, and Blood–Brain Barrier Transport Study of Pyrilamine Derivatives as Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound = 98 HPLC 937039-45-7 [sigmaaldrich.com]
- 9. This compound | C20H25N3O2 | CID 16070100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental methods for studying drug uptake in the head and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pimelic Diphenylamide 106 In Vitro Metabolic Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pimelic Diphenylamide 106 and related compounds in in vitro metabolic stability assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro metabolic stability of this compound?
A1: Publicly available literature does not provide specific quantitative in vitro metabolic stability data, such as half-life (t1/2) or intrinsic clearance (CLint), for this compound. However, studies on closely related pimelic diphenylamide histone deacetylase (HDAC) inhibitors, such as HDACi 4b, indicate that this class of compounds, and the benzamide chemotype in general, may have metabolic liabilities.[1] Research on HDACi 4b has identified metabolites in hepatic microsomes, suggesting that these compounds are subject to metabolism.[2][3] Therefore, it is crucial to experimentally determine the metabolic stability of this compound in your specific in vitro system.
Q2: Which in vitro systems are recommended for assessing the metabolic stability of this compound?
A2: Liver microsomes and hepatocytes are the most common and recommended in vitro systems for evaluating metabolic stability.[4]
-
Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for phase I metabolism.[4] They are a cost-effective tool for initial screening of metabolic lability.
-
Hepatocytes: These are intact liver cells that contain a full complement of both phase I and phase II metabolic enzymes and cofactors.[5] They provide a more comprehensive picture of a compound's metabolic fate.
Q3: What are the likely metabolic pathways for this compound?
A3: Based on the structure of pimelic diphenylamides and data from analogs like HDACi 4b, the primary metabolic pathways likely involve:
-
Amide Hydrolysis: The amide bonds in the molecule are susceptible to hydrolysis by amidases present in liver microsomes and hepatocytes.[2][3] This can occur independently of CYP enzymes.
-
Oxidative Metabolism: Cytochrome P450 enzymes can catalyze various oxidative reactions on the aromatic rings and alkyl chain of the molecule.
Q4: How can I interpret the results of my in vitro metabolic stability assay?
A4: The primary readouts of an in vitro metabolic stability assay are the half-life (t1/2) and the intrinsic clearance (CLint).
-
Half-life (t1/2): The time it takes for 50% of the initial concentration of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.
-
Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. High intrinsic clearance suggests rapid metabolism and potential for high first-pass effect in vivo.[4]
These parameters are used to rank-order compounds during lead optimization and to predict in vivo pharmacokinetic properties.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments. | - Inconsistent pipetting or sample handling.- Instability of the compound in the assay buffer.- Degradation of enzyme activity in the microsomal or hepatocyte preparation. | - Ensure accurate and consistent pipetting techniques.- Assess the chemical stability of this compound in the incubation buffer without enzymes.- Use fresh, high-quality microsomal or hepatocyte preparations and keep them on ice. |
| Very rapid disappearance of the compound, even at time zero. | - Non-enzymatic degradation.- Strong non-specific binding to the incubation vessel or other components. | - Run a control incubation without the NADPH regenerating system (for microsomes) or with heat-inactivated enzymes to check for non-enzymatic degradation.- Use low-binding plates and assess recovery at time zero. |
| No significant metabolism observed. | - this compound is highly stable in the chosen system.- The concentration of the compound is too high, saturating the enzymes.- The analytical method is not sensitive enough to detect small changes in concentration. | - Include positive control compounds with known metabolic rates to ensure the assay is performing correctly.- Test a range of substrate concentrations to ensure you are below the Michaelis-Menten constant (Km).- Optimize the LC-MS/MS method for better sensitivity and a lower limit of quantification. |
| Discrepancy between microsomal and hepatocyte stability data. | - The compound is primarily metabolized by non-CYP enzymes present in hepatocytes but not in microsomes (e.g., some phase II enzymes).- The compound is a substrate for uptake or efflux transporters in hepatocytes. | - This is valuable information. It suggests that hepatocytes are a more appropriate system for this compound. Further investigate the involvement of specific enzyme families and transporters. |
Data Presentation
As specific quantitative data for this compound is not publicly available, the following table presents hypothetical data for a related pimelic diphenylamide analog to illustrate how results can be structured.
Table 1: Illustrative In Vitro Metabolic Stability of a Pimelic Diphenylamide Analog
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Human Hepatocytes |
| Half-life (t1/2, min) | 45 | 25 | 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein or per 10^6 cells) | 15.4 | 27.7 | 11.6 |
| % Remaining at 60 min | 38% | 18% | 50% |
Experimental Protocols
Detailed Methodology: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the in vitro metabolic stability of this compound using liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile or methanol for reaction termination
-
Internal standard for analytical quantification
-
96-well incubation plates
-
LC-MS/MS system
2. Assay Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.
-
-
Incubation Setup:
-
Add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubate the microsomal suspension at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately after adding NADPH, add the working solution of this compound to achieve the final desired concentration (e.g., 1 µM).
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a sample from the incubation mixture.
-
Terminate the reaction immediately by adding the aliquot to a well of a 96-well plate containing a cold quenching solution (e.g., acetonitrile with an internal standard). The 0-minute time point represents 100% of the compound.
-
-
Control Incubations:
-
Run a control incubation without the NADPH regenerating system to assess non-CYP mediated or cofactor-independent metabolism.
-
Run a control incubation without microsomes to assess the chemical stability of the compound in the assay buffer.
-
-
Sample Analysis:
-
Centrifuge the terminated samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg protein/mL).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for an in vitro metabolic stability assay.
Potential Metabolic Pathways
Caption: Potential metabolic pathways for this compound.
References
Validation & Comparative
A Comparative Guide to Pimelic Diphenylamide 106 and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancers and neurodegenerative disorders. Their ability to modulate gene expression by altering chromatin structure makes them a focal point of epigenetic drug discovery. Among the diverse chemical scaffolds of HDAC inhibitors, Pimelic Diphenylamide 106 has garnered significant attention due to its unique kinetic properties and selectivity. This guide provides an objective comparison of this compound with other notable HDAC inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a benzamide-type HDAC inhibitor that selectively targets Class I HDACs.[1][2] Unlike many hydroxamate-based inhibitors, it exhibits a slow, tight-binding inhibitory mechanism, particularly towards HDAC3.[1][3] This kinetic profile results in a prolonged duration of action and may contribute to its distinct biological effects and potentially a more favorable toxicity profile compared to inhibitors with rapid on-off rates.[1][4]
Comparative Analysis of HDAC Inhibitors
The efficacy and specificity of HDAC inhibitors are critical determinants of their therapeutic potential. The following tables summarize the quantitative data for this compound and other well-characterized HDAC inhibitors, including Vorinostat (SAHA), Entinostat, Mocetinostat, and Romidepsin.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of Selected HDAC Inhibitors
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Class Selectivity |
| This compound | 150[1] | 760[1] | 370[1] | No Activity[2] | 5000[1] | Class I |
| Vorinostat (SAHA) | ~10[5] | <86[6] | ~20[5] | <86[6] | - | Pan-HDAC (Class I & II) |
| Entinostat (MS-275) | 510[7] | - | 1700[7] | - | - | Class I |
| Mocetinostat (MGCD0103) | 150[7] | - | - | - | - | Class I |
| Romidepsin (FK228) | 36[7] | 47[7] | - | - | - | Class I |
Note: IC50 values can vary depending on assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Table 2: Kinetic Parameters and Binding Characteristics
| Inhibitor | Binding Mechanism | Key Kinetic Feature | Preference |
| This compound | Slow, tight-binding[1][3] | Slow dissociation from the enzyme[1] | HDAC3 (based on Ki)[1][3] |
| Vorinostat (SAHA) | Fast-on/fast-off[1][3] | Rapid equilibrium with the enzyme[1] | Pan-inhibitor |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and experimental processes is crucial for understanding the comparative pharmacology of these inhibitors.
Caption: General mechanism of HDAC inhibition leading to gene transcription.
Caption: Workflow for determining in vitro HDAC inhibitor activity.
Caption: Contrasting binding kinetics of this compound and SAHA.
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is a generalized procedure for determining the IC50 values of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test inhibitor (this compound or other compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in HDAC Assay Buffer.
-
To each well of the 96-well plate, add the diluted inhibitor and the recombinant HDAC enzyme. For control wells, add assay buffer with DMSO instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes to 3 hours) at 37°C.[1] This pre-incubation is particularly important for slow-binding inhibitors like this compound.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the HDAC Developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule, and the included potent HDAC inhibitor prevents further enzymatic activity.
-
Incubate for an additional 10-15 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Histone Acetylation Assay (Western Blot)
This protocol assesses the ability of an HDAC inhibitor to induce histone hyperacetylation in a cellular context.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitor (this compound or other compounds)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or another loading control protein like β-actin.
Discussion and Conclusion
This compound distinguishes itself from many other HDAC inhibitors through its Class I selectivity and its slow, tight-binding inhibition kinetics, particularly for HDAC3.[1][3] This contrasts with pan-HDAC inhibitors like Vorinostat (SAHA), which exhibit a fast-on/fast-off binding mechanism across multiple HDAC classes.[1][3] The prolonged target engagement of this compound may lead to a more sustained biological response, which has been demonstrated by its ability to upregulate specific genes like frataxin, an effect not observed with SAHA at its reported IC50 values.[2]
The choice of an HDAC inhibitor for research or therapeutic development depends on the specific biological question or clinical indication. For applications requiring broad HDAC inhibition, pan-inhibitors like Vorinostat may be suitable. However, for targeting specific pathways regulated by Class I HDACs, and particularly HDAC3, with the potential for a more durable effect and possibly reduced off-target effects, this compound presents a compelling alternative. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the unique properties of this and other HDAC inhibitors.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
A Head-to-Head Battle of HDAC Inhibitors: Pimelic Diphenylamide 106 Versus SAHA
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, from cancer to neurodegenerative disorders. Among these, Pimelic Diphenylamide 106 and Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, represent two distinct approaches to HDAC inhibition. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of the most appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | SAHA (Vorinostat) |
| HDAC Class Selectivity | Class I selective (HDAC1, 2, 3)[1][2][3][4] | Pan-inhibitor (Class I, II, and IV)[5][6][7][8] |
| Inhibition Kinetics | Slow, tight-binding[1][2][4][9] | Fast-on/fast-off[1][2] |
| Isoform Preference | Preferential for HDAC3[1][2] | No significant discrimination between Class I isoforms[1][2] |
| Primary Therapeutic Interest | Neurodegenerative diseases[1][2][10] | Oncology[7][8][11] |
In-Depth Analysis of Inhibitory Activity
This compound distinguishes itself as a selective inhibitor of Class I HDACs, with no reported activity against Class II enzymes.[1][2][3][4] This selectivity is a key differentiator from SAHA, which exhibits broad, pan-HDAC inhibition across multiple classes.[5][6][7][8]
The kinetic profiles of these two inhibitors also stand in stark contrast. This compound is characterized as a slow, tight-binding inhibitor.[1][2][4][9] This property is particularly pronounced with HDAC3, where the IC50 value decreases with longer pre-incubation times.[2] Conversely, SAHA acts as a fast-on/fast-off inhibitor, rapidly reaching equilibrium with its target enzymes.[1][2]
Table 1: Comparative Inhibitory Concentrations (IC50)
| HDAC Isoform | This compound (nM) | SAHA (Vorinostat) (nM) |
| HDAC1 | 150[3][4] | 10[5][6] |
| HDAC2 | 760[3][4] | - |
| HDAC3 | 370[3][4] | 20[5][6] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.
Table 2: Comparative Inhibition Constants (Ki)
| HDAC Isoform | This compound (nM) |
| HDAC1 | ~210 |
| HDAC3 | ~14 |
Note: A 15-fold lower Ki for HDAC3 compared to HDAC1 highlights the preference of this compound.[1][2] Data for SAHA's Ki values were not as readily available in the initial search but it is known to not discriminate between these enzymes.[1][2]
Mechanism of Action and Cellular Effects
The differing selectivity and kinetics of these two compounds lead to distinct downstream biological effects.
This compound: Its selective inhibition of Class I HDACs, particularly HDAC3, has been linked to the upregulation of specific genes. This has made it a compound of interest in neurodegenerative diseases like Friedreich's ataxia and Huntington's disease, where targeted gene activation is a therapeutic goal.[1][2][10] The slow-off rate from its target may contribute to a more sustained duration of action in a cellular context.
SAHA (Vorinostat): As a pan-HDAC inhibitor, SAHA leads to a global increase in histone and non-histone protein acetylation.[7][8] This broad activity results in the induction of apoptosis and cell cycle arrest in a wide range of cancer cell lines.[5][8][11][12][13] The mechanism involves the altered expression of genes regulating these processes. One identified pathway affected by SAHA is the Akt/FOXO3a signaling cascade.[12]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms, the following diagrams illustrate the general signaling pathway of HDAC inhibition and a typical experimental workflow for comparing these inhibitors.
Caption: General signaling pathway of HDAC inhibition.
Caption: Experimental workflow for comparing HDAC inhibitors.
Experimental Protocols
HDAC Enzymatic Assay (Fluorogenic)
-
Enzyme and Inhibitor Pre-incubation: Recombinant human HDAC enzyme (e.g., HDAC1 or HDAC3) is pre-incubated with varying concentrations of the inhibitor (this compound or SAHA) in assay buffer for a specified time (e.g., 15 minutes to 2 hours). This pre-incubation is critical for slow-binding inhibitors like this compound.
-
Substrate Addition: A fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) is added to initiate the enzymatic reaction.
-
Development: After a set incubation period, a developer solution (containing a protease like trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent group.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined through further kinetic studies, such as by varying substrate concentrations.
Cell-Based Histone Acetylation Assay (Western Blot)
-
Cell Culture and Treatment: Cells (e.g., HeLa or a relevant cancer cell line) are cultured to a suitable confluency and then treated with various concentrations of this compound or SAHA for a defined period (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-Histone H3).
-
Detection: The membrane is incubated with a suitable secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified to determine the relative increase in histone acetylation.
Conclusion
This compound and SAHA represent two valuable but distinct tools for studying the role of HDACs in health and disease. The choice between them will largely depend on the specific research question. For studies requiring targeted inhibition of Class I HDACs, particularly with an interest in sustained effects or applications in neurobiology, this compound is a strong candidate. For broader, pan-HDAC inhibition, especially in the context of oncology research where inducing global changes in acetylation is desired, SAHA remains a well-established and potent option. This guide provides the foundational data and methodologies to inform this critical decision-making process.
References
- 1. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SAHA | HDAC inhibitor | Hello Bio [hellobio.com]
- 7. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Validating the Effect of Pimelic Diphenylamide 106 on Histone Acetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pimelic Diphenylamide 106's performance against other histone deacetylase (HDAC) inhibitors, supported by experimental data. It is designed to assist researchers in evaluating its potential as a selective modulator of histone acetylation.
Executive Summary
This compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), demonstrating a unique slow, tight-binding inhibitory mechanism. This contrasts with many pan-HDAC inhibitors, such as Vorinostat (SAHA), which exhibit a fast-on/fast-off binding pattern. This guide presents a comparative analysis of this compound against established HDAC inhibitors, focusing on their inhibitory activity, effects on cellular histone acetylation, and the downstream consequences of their action. Detailed experimental protocols for key validation assays are provided to facilitate the replication and extension of these findings.
Comparative Analysis of HDAC Inhibitors
The efficacy of this compound is best understood in the context of other well-characterized HDAC inhibitors. This section compares its in vitro inhibitory activity and cellular effects with a pan-HDAC inhibitor, Vorinostat (SAHA), and two other Class I-selective inhibitors, Romidepsin and Entinostat.
In Vitro Inhibitory Activity
The inhibitory potency of these compounds against specific HDAC isoforms is a critical determinant of their biological effects. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for this assessment.
| Compound | Class Selectivity | HDAC1 | HDAC2 | HDAC3 |
| This compound | Class I | IC50: 150 nM[1], Ki: 148 nM[1] | IC50: 760 nM[1] | IC50: 370 nM[1], Ki: 14 nM[2] |
| Vorinostat (SAHA) | Pan-HDAC | IC50: 10 nM[3] | - | IC50: 20 nM[3] |
| Romidepsin (FK228) | Class I | IC50: 36 nM[4] | IC50: 47 nM[4] | - |
| Entinostat (MS-275) | Class I | IC50: 282 nM[5] | IC50: 156 nM[5] | - |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Cellular Effects on Histone Acetylation
A key validation step for any HDAC inhibitor is to demonstrate its ability to increase histone acetylation in a cellular context. Western blotting is a standard method to assess global changes in the acetylation of histones H3 and H4.
| Compound | Key Cellular Effect on Histone Acetylation | Duration of Effect |
| This compound | Prolonged hyperacetylation of histone H3 even after removal of the inhibitor.[1] | Acetylation persists for 6-7 hours post-removal.[1] |
| Vorinostat (SAHA) | Rapid and robust hyperacetylation of histones H3 and H4.[6] | Acetylation is rapidly reversed within the first hour after removal.[1] |
| Romidepsin (FK228) | Dose-dependent increase in histone H3K9 acetylation.[7] | Delayed but sustained acetylation.[8] |
| Entinostat (MS-275) | Increased acetylation of histones H3 and H4.[9] | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of HDAC inhibitors. The following are standard protocols for key experiments.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation 350-380 nm, Emission 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Include a no-compound control (DMSO vehicle) and a positive control inhibitor (e.g., Trichostatin A).
-
Add 25 µL of the diluted compounds to the wells of the 96-well plate.
-
Add 50 µL of the HDAC enzyme solution (diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the HDAC substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
This protocol details the detection of changes in global histone acetylation in cells treated with HDAC inhibitors.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds (this compound and comparators)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathways affected by HDAC inhibition and the typical experimental workflow for validating a novel inhibitor.
Caption: HDAC Inhibition Signaling Pathway Leading to Apoptosis.
Caption: Workflow for Validating an HDAC Inhibitor's Effect.
References
- 1. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor Romidepsin induces as a cascade of differential gene expression and altered histone H3K9 marks in myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Pimelic Diphenylamide 106: A Comparative Analysis of Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the enzymatic selectivity of Pimelic Diphenylamide 106, with supporting data and experimental context.
This compound (also known as RGFA-8 or TC-H 106) is a potent, slow, tight-binding inhibitor of Class I histone deacetylases (HDACs).[1][2][3][4] Its selectivity within the HDAC family, particularly its preference for HDAC3, has made it a valuable tool in preclinical research, notably in studies related to neurodegenerative diseases.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other enzymes, offering a resource for researchers designing experiments and interpreting results.
HDAC Isoform Selectivity Profile
This compound demonstrates marked selectivity for Class I HDACs (HDAC1, HDAC2, and HDAC3) over Class II HDACs.[1][2] The inhibitory activity is characterized by slow-on/slow-off binding kinetics, which results in a time-dependent increase in potency and prolonged target engagement.[1][5]
Below is a summary of the inhibitory activity of this compound and other selected Class I HDAC inhibitors against key HDAC isoforms.
| Compound | Class | HDAC1 (IC50/Ki, nM) | HDAC2 (IC50/Ki, nM) | HDAC3 (IC50/Ki, nM) | Notes |
| This compound | Class I Selective | 150 (IC50) / 148 (Ki) [1][3][4] | 760 (IC50) / ~102 (Ki) [1][3][4] | 370 (IC50) / 14 (Ki) [1][3][4] | Slow, tight-binding inhibitor with a preference for HDAC3. No activity against Class II HDACs. [1][2] |
| Entinostat (MS-275) | Class I Selective | Low nM (MEC50) | Low µM (MEC50) | Low µM (MEC50) | Selective for Class I HDACs, with highest potency for HDAC1. |
| Mocetinostat (MGCD0103) | Class I/IV Selective | 150 (IC50) | 290 (IC50) | 1660 (IC50) | Potent against Class I and IV HDACs. |
| RGFP966 | HDAC3 Selective | >15,000 (IC50) | >15,000 (IC50) | 80 (IC50) | Highly selective for HDAC3 over other HDAC isoforms. |
| Suberoylanilide Hydroxamic Acid (SAHA) | Pan-HDAC Inhibitor | 17.3 (IC50) | - | 24.1 (IC50) | A pan-HDAC inhibitor with a fast-on/fast-off binding mechanism, used as a comparator.[1] |
Note: IC50 and Ki values can vary depending on the assay conditions, such as pre-incubation time. The slow-binding nature of this compound means that its apparent potency (IC50) increases with longer pre-incubation times with the enzyme.[1]
Cross-Reactivity with Other Enzyme Classes
A comprehensive, broad-panel screening of this compound against a diverse range of non-HDAC enzyme classes (e.g., kinases, proteases, phosphatases) is not publicly available at the time of this publication. The primary focus of published research has been on its selectivity within the HDAC family.
While a study on a structurally related pimelic diphenylamide, HDACi 4b, also focused on its HDAC selectivity, it did not provide a broad off-target enzyme profile.[5][6][7] The lack of such data represents a significant knowledge gap. Researchers should exercise caution when interpreting cellular phenotypes resulting from treatment with this compound, as potential off-target effects on other enzyme systems cannot be ruled out without explicit testing.
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which this compound acts, the following diagrams illustrate the general signaling pathway of HDACs and a typical experimental workflow for assessing enzyme inhibition.
Caption: A simplified diagram of the role of HDACs in gene regulation.
Caption: A general workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
The following are generalized protocols for in vitro enzyme inhibition assays, which can be adapted for assessing the cross-reactivity of compounds like this compound.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol is based on the use of a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Prepare a developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
-
Assay Procedure:
-
Add the diluted this compound solution to the wells of a 96-well plate at various concentrations. Include a DMSO-only control.
-
Add the diluted HDAC enzyme to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 1-3 hours) at 37°C to allow for slow binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
General Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This protocol outlines a common method for assessing kinase inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare the kinase reaction buffer, kinase-enzyme solution, and substrate solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of activity against the inhibitor concentration.
-
General Protease Inhibition Assay (Example: FRET-based Assay)
This protocol describes a general method for measuring protease inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the protease to a working concentration in an appropriate assay buffer.
-
Prepare a FRET-based protease substrate in the assay buffer.
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations into a 96-well plate.
-
Add the diluted protease to the wells and pre-incubate for a short period.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of inhibition compared to the no-inhibitor control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound is a highly selective inhibitor of Class I HDACs, with a notable preference for HDAC3. Its slow, tight-binding mechanism distinguishes it from pan-HDAC inhibitors like SAHA. While its selectivity within the HDAC family is well-documented, a comprehensive understanding of its cross-reactivity with other enzyme classes is currently lacking in the public domain. Researchers utilizing this compound should be mindful of this data gap and may consider conducting broader selectivity profiling to fully characterize its pharmacological effects in their specific experimental systems.
References
- 1. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
A Researcher's Guide to Selecting Negative Controls for Pimelic Diphenylamide 106 Experiments
For researchers, scientists, and drug development professionals utilizing Pimelic Diphenylamide 106, a potent and selective Class I histone deacetylase (HDAC) inhibitor, the use of appropriate negative controls is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of potential negative controls, complete with experimental data, detailed protocols, and visual workflows to aid in the rigorous design of your experiments.
This compound is a slow, tight-binding inhibitor of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3, with a preference for HDAC3.[1][2] Its unique kinetic properties and selectivity make it a valuable tool for studying the roles of these enzymes in various biological processes, including gene transcription and the pathogenesis of diseases such as Friedreich's ataxia and Huntington's disease.[1][3] To unequivocally attribute observed biological effects to the specific inhibition of these HDACs by this compound, it is crucial to employ negative controls that are structurally similar but biologically inactive.
Comparison of Negative Control Strategies
The ideal negative control for a small molecule inhibitor is a structurally analogous compound that lacks the specific biological activity of the parent molecule. This allows researchers to control for off-target effects, vehicle effects, and the general chemical properties of the compound class. Here, we compare two primary candidates for use as negative controls in experiments involving this compound.
| Negative Control Candidate | Mechanism of Inactivity | Recommended Use Cases | Advantages | Disadvantages |
| Inactive Benzimidazole Derivative of HDACi 4b | Intramolecular cyclization of the o-aminobenzamide "warhead" to a benzimidazole, which abolishes its ability to chelate the zinc ion in the HDAC active site.[4] | In vitro and cellular assays. | Confirmed biological inactivity against HDACs.[4] Structurally related to the pimelic diphenylamide class. | Not commercially available; requires synthesis or custom synthesis. Potential for slight differences in physicochemical properties compared to this compound. |
| This compound Analog | Unknown, but presumed to be a structural modification that prevents binding to the HDAC active site. | In vitro and cellular assays. | Commercially available. High structural similarity to the active compound. | Biological inactivity is not yet experimentally confirmed in published literature. Activity is listed as "unknown" by suppliers. |
| Vehicle Control (e.g., DMSO) | Lacks the chemical structure of the inhibitor. | All experiments. | Essential baseline control. Readily available. | Does not control for off-target effects of the chemical scaffold. |
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol is designed to assess the direct inhibitory activity of this compound and its negative controls on recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound
-
Inactive Benzimidazole Derivative of HDACi 4b (synthesized) or this compound Analog
-
DMSO (vehicle)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound and the negative control compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. For the vehicle control, add 2 µL of DMSO.
-
Add 48 µL of pre-warmed assay buffer containing the recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 60 minutes) to allow for the slow binding of this compound.
-
Initiate the reaction by adding 50 µL of assay buffer containing the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine IC50 values.
Cellular Histone Acetylation Assay (Western Blot)
This protocol assesses the ability of this compound to induce histone hyperacetylation in a cellular context, a direct downstream consequence of HDAC inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Inactive Benzimidazole Derivative of HDACi 4b or this compound Analog
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, the negative control, or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total-Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological rationale, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of HDAC inhibition.
Caption: Workflow for negative control selection.
By carefully selecting and employing the appropriate negative controls, researchers can significantly enhance the validity and impact of their findings when investigating the biological roles of Class I HDACs with this compound.
References
- 1. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peers.international [peers.international]
A Comparative Guide to the Efficacy of Pimelic Diphenylamide 106 and Alternative HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Pimelic Diphenylamide 106, a selective histone deacetylase (HDAC) inhibitor, with the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
In Vitro Efficacy: A Tale of Two Mechanisms
This compound and SAHA exhibit distinct mechanisms of action and selectivity profiles against Class I HDACs. This compound is characterized as a slow, tight-binding inhibitor with a notable preference for HDAC3.[1][2] In contrast, SAHA acts as a fast-on/fast-off inhibitor with broader activity across multiple HDAC isoforms.[1][2]
This difference in binding kinetics may explain the varied biological responses observed between the two compounds. For instance, studies have shown that while both are Class I HDAC inhibitors, only pimelic diphenylamides like 106 effectively increase frataxin gene expression in models of Friedreich's ataxia, whereas hydroxamates like SAHA are inactive in this regard.[2]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and SAHA against key Class I HDAC enzymes.
| Compound | Target | IC50 | Ki | Binding Kinetics |
| This compound | HDAC1 | 150 nM | 148 nM | Slow, tight-binding |
| HDAC2 | 760 nM | 102 nM | Slow, tight-binding | |
| HDAC3 | 370 nM | 14 nM | Slow, tight-binding | |
| SAHA (Vorinostat) | HDAC1 | ~2 µM | - | Fast-on/fast-off |
| HDAC2 | ~2 µM | - | Fast-on/fast-off | |
| HDAC3 | ~2 µM | - | Fast-on/fast-off |
In Vivo Efficacy: Neurodegenerative Disease Models
Both this compound and SAHA have been evaluated in preclinical mouse models of neurodegenerative diseases, primarily Huntington's disease and Friedreich's ataxia. It is important to note that direct head-to-head in vivo studies are limited, and comparisons should be made with consideration of potential variations in experimental design.
Huntington's Disease (HD) Mouse Models
In the R6/2 mouse model of Huntington's disease, both compounds have shown therapeutic potential. Oral administration of a pimelic diphenylamide, HDACi 4b (a close analog of 106), was reported to improve motor performance and reduce brain atrophy. However, subsequent studies have raised concerns about its oral bioavailability and ability to chronically inhibit HDACs in the central nervous system.[3]
SAHA has also demonstrated efficacy in the R6/2 model, improving motor deficits and increasing histone acetylation in the brain.[4][5] Chronic treatment with SAHA was found to reduce the aggregation of mutant huntingtin protein and restore the expression of brain-derived neurotrophic factor (BDNF).[1]
Friedreich's Ataxia (FA) Mouse Models
In mouse models of Friedreich's ataxia, pimelic diphenylamide inhibitors, including compound 106, have shown the ability to increase frataxin mRNA and protein levels, addressing the primary molecular deficit in this disease.[6][7] This effect is attributed to their specific inhibition of HDAC3. In contrast, hydroxamate-based inhibitors like SAHA have been found to be ineffective at increasing frataxin expression in these models.[7]
The following table summarizes key findings from in vivo studies.
| Compound | Disease Model | Key Findings | Reference |
| This compound | Friedreich's Ataxia (KIKI mouse) | Increased frataxin mRNA and protein levels in the nervous system and heart. | [6] |
| HDACi 4b (analog of 106) | Huntington's Disease (R6/2 mouse) | Initial reports of improved motor performance and reduced brain atrophy; later concerns about oral bioavailability. | [3] |
| SAHA (Vorinostat) | Huntington's Disease (R6/2 mouse) | Improved motor performance, increased brain histone acetylation, and reduced mutant huntingtin aggregation. | [1][4] |
| SAHA (Vorinostat) | Friedreich's Ataxia | Ineffective at increasing frataxin gene expression. | [7] |
Signaling Pathway: HDAC Inhibition and VMAT2 Upregulation
A key signaling pathway modulated by this compound involves the upregulation of Vesicular Monoamine Transporter 2 (VMAT2).[5][8] VMAT2 is crucial for packaging dopamine into synaptic vesicles, thereby protecting it from degradation and preventing the generation of cytotoxic reactive oxygen species.[9][10] By inhibiting Class I HDACs, this compound leads to increased VMAT2 expression, which in turn enhances dopamine storage and release, offering a potential neuroprotective mechanism.[5][11]
Caption: HDAC inhibition by this compound leading to VMAT2 upregulation.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and validation of these findings.
HDAC Activity Assay (Fluorometric)
This protocol outlines a common method for measuring HDAC activity using a fluorogenic substrate.
Caption: Workflow for a typical fluorometric HDAC activity assay.
Protocol Steps:
-
Reagent Preparation: Prepare assay buffer, HDAC enzyme solution, inhibitor dilutions (e.g., this compound or SAHA), and a fluorogenic HDAC substrate (e.g., Fluor de Lys®).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the HDAC enzyme to wells containing either the test inhibitor or vehicle control. Incubate for a predetermined time to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for substrate deacetylation.
-
Developer Addition: Stop the reaction and generate a fluorescent signal by adding a developer solution (e.g., containing trypsin and a fluorescence enhancer).
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Caption: General workflow for an MTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the compound.[2]
References
- 1. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC-H 106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal of Medicine and Life Science [e-jmls.org]
- 7. Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopaminergic cell protection and alleviation of neuropsychiatric disease symptoms by VMAT2 expression through the class I HDAC inhibitor TC‐H 106 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VMAT2 Safeguards β-Cells Against Dopamine Cytotoxicity Under High-Fat Diet-Induced Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pimelic Diphenylamide 106: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Pimelic Diphenylamide 106, a potent Class I histone deacetylase (HDAC) inhibitor, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals.
This compound, also known as TC-H 106, is a slow, tight-binding inhibitor of HDACs 1, 2, and 3.[1][2] Its ability to modulate gene expression makes it a valuable tool in research, particularly in studies related to neuropsychiatric and neurodegenerative diseases.[1] However, its potent biological activity necessitates careful handling and disposal to prevent unintended environmental release and ensure personnel safety.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₃O₂[3][4] |
| Molecular Weight | 339.4 g/mol [3][4] |
| Appearance | White to beige powder |
| Solubility | DMSO: ≥15 mg/mL |
| DMF: 20 mg/mL[4] | |
| Ethanol: 0.3 mg/mL[4] | |
| Storage | Powder: 2-8°C |
| In solvent: -20°C for 1 year, -80°C for 2 years[1] | |
| CAS Number | 937039-45-7[3][4][5] |
Experimental Workflow for Disposal
The following diagram outlines the procedural flow for the proper disposal of this compound waste. Adherence to this workflow is crucial for minimizing risk and ensuring compliance with safety protocols.
Step-by-Step Disposal Procedures
Given the biological potency of this compound as an HDAC inhibitor, all waste generated should be treated as hazardous chemical waste. The following steps provide a detailed protocol for its proper disposal.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation: Proper segregation of waste at the source is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
This category includes unused or expired solid this compound, contaminated personal protective equipment (gloves, disposable lab coats), weighing papers, and empty vials.
-
Carefully collect all solid waste in a designated, clearly labeled, and sealable hazardous waste container. The label should include the chemical name ("this compound Waste"), the primary hazard (e.g., "Biologically Active Compound," "Chemical Waste"), and the date of accumulation.
-
-
Liquid Waste:
-
This includes any remaining solutions of this compound, solvents used for rinsing contaminated glassware, and any other liquid mixtures containing the compound.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used. The label should clearly state "this compound Liquid Waste" and list all solvent components.
-
3. Decontamination of Glassware and Surfaces:
-
All glassware and laboratory surfaces that have come into contact with this compound should be thoroughly decontaminated.
-
Rinse glassware multiple times with a suitable solvent (such as ethanol or DMSO, depending on the experimental use) and collect the rinsate as hazardous liquid waste.
-
Wipe down work surfaces with a solvent-dampened cloth, and dispose of the cloth as solid hazardous waste.
4. Storage of Waste:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
5. Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department. Disposal regulations can vary by location and institution. Your EHS department will provide specific guidance on the proper disposal procedures for this category of chemical waste.
-
Do not dispose of this compound down the drain or in regular trash. Due to its biological activity, improper disposal could have adverse effects on aquatic life and the environment.
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company, as directed by your institution's EHS department.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a slow, tight-binding inhibitor of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H25N3O2 | CID 16070100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
Comprehensive Safety and Handling Guide for Pimelic Diphenylamide 106
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pimelic Diphenylamide 106, a slow, tight-binding inhibitor of class I histone deacetylases (HDACs). Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Synonyms: TC-H 106, RGFA-8, Histone Deacetylase Inhibitor VII[1] CAS Number: 937039-45-7[1]
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.[1]
| Protection Type | Specific Recommendations | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Impervious laboratory coat or clothing | Protects skin from contamination. |
| Respiratory Protection | Suitable respirator (e.g., N95 for powder) | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
The following workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.
Caption: Step-by-step operational workflow for handling this compound.
Detailed Experimental Protocol for Handling:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the compound into your laboratory's chemical inventory system.
-
Store the powdered compound in a tightly sealed container at -20°C in a designated and labeled area.[1]
-
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
All handling of the powdered form should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation and dust formation.[1]
-
Carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.
-
-
Experimental Use:
-
When using the compound in experiments, handle all solutions with care to avoid splashes and aerosol generation.
-
Do not eat, drink, or smoke in the laboratory area where the compound is being used.[1]
-
-
Decontamination and Disposal:
-
After handling, thoroughly decontaminate the work area with an appropriate cleaning agent.
-
All contaminated materials, including pipette tips, tubes, and gloves, should be segregated as chemical waste.
-
Dispose of all waste containing this compound through an approved waste disposal plant, following all local and institutional regulations.[1] Avoid release to the environment.[1]
-
Emergency Response Plan
In the event of a spill or exposure, immediate and appropriate action is critical.
Caption: Emergency response plan for spills and personnel exposure to this compound.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
-
Skin Contact: Immediately wash off with plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person into fresh air and keep comfortable for breathing.
In all cases of exposure, seek medical attention. Provide the Safety Data Sheet to the attending medical professional.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
